HPGDS inhibitor 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of HPGDS Inhibitors: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) has emerged as a critical therapeutic target for a spectrum of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. This enzyme plays a pivotal role in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade. HPGDS inhibitors, by selectively blocking the production of PGD2, offer a promising upstream therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of HPGDS inhibitors, detailing the underlying signaling pathways, experimental validation protocols, and a summary of their pharmacological data to support ongoing research and drug development efforts.
The HPGDS-PGD2 Axis in Inflammation
HPGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] This reaction is a crucial step in the arachidonic acid cascade. PGD2, once synthesized, is released from various immune cells, most notably mast cells, T-helper 2 (Th2) cells, and eosinophils, and exerts its biological effects by binding to two distinct G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2][3]
The activation of these receptors triggers divergent downstream signaling pathways that collectively contribute to the pathophysiology of allergic inflammation:
-
DP1 Receptor Signaling: Primarily coupled to Gs alpha subunit (Gαs), activation of the DP1 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is generally associated with vasodilation and the inhibition of platelet aggregation. In the context of inflammation, its role can be complex, with some studies suggesting it may have anti-inflammatory effects.
-
DP2 (CRTH2) Receptor Signaling: Coupled to Gi alpha subunit (Gαi), the activation of the DP2 receptor results in a decrease in cAMP, an increase in intracellular calcium (Ca2+), and the activation of downstream kinases such as phosphoinositide 3-kinase (PI3K).[4] This signaling cascade promotes the chemotaxis, activation, and survival of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes, thereby amplifying the allergic response.[3]
Mechanism of Action of HPGDS Inhibitors
The primary mechanism of action of HPGDS inhibitors is the direct blockade of the catalytic activity of the HPGDS enzyme. By binding to the active site of HPGDS, these small molecule inhibitors prevent the conversion of PGH2 to PGD2. This leads to a significant reduction in the localized and systemic levels of PGD2, thereby attenuating the downstream signaling through both DP1 and DP2 receptors.[2] The consequence is a broad suppression of the inflammatory response, including reduced recruitment and activation of immune cells, decreased production of pro-inflammatory cytokines, and alleviation of the clinical manifestations of allergic diseases.[2]
Signaling Pathway of PGD2 and the Point of Inhibition
The following diagram illustrates the central role of HPGDS in the PGD2 signaling pathway and the mechanism of its inhibition.
References
The Discovery and Synthesis of HPGDS Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of HPGDS inhibitor 1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. Inhibition of HPGDS presents a promising therapeutic strategy for conditions such as asthma and allergic rhinitis. This document details the signaling pathway, screening workflow, chemical synthesis, and key experimental protocols for the evaluation of this inhibitor.
The HPGDS Signaling Pathway and Therapeutic Rationale
Hematopoietic prostaglandin D synthase (HPGDS) catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a lipid mediator that plays a crucial role in the inflammatory cascade, particularly in allergic responses. It is produced predominantly by mast cells, Th2 cells, and antigen-presenting cells. Upon release, PGD2 exerts its effects by binding to two distinct G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).
Activation of these receptors can lead to a variety of physiological responses, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells such as eosinophils and basophils. By inhibiting HPGDS, the production of PGD2 is reduced, thereby mitigating the downstream inflammatory effects. This makes HPGDS a compelling target for the development of novel anti-inflammatory and anti-allergic therapies.
Discovery and Screening Workflow
The discovery of this compound was the result of a targeted screening campaign designed to identify potent and selective inhibitors of the HPGDS enzyme. The general workflow for such a screening process is outlined below.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, also referred to as compound 8 in the primary literature.[1]
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Species |
| HPGDS | Enzyme Assay | 0.6 | Human |
| HPGDS | Cellular Assay | 32 | Human |
| HPGDS | Enzyme Assay | 0.5 - 2.3 | Human, Rat, Dog, Sheep |
| L-PGDS | Enzyme Assay | >10,000 | Human |
| mPGES-1 | Enzyme Assay | >10,000 | Human |
| COX-1 | Enzyme Assay | >10,000 | Human |
| COX-2 | Enzyme Assay | >10,000 | Human |
| 5-LOX | Enzyme Assay | >10,000 | Human |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Route | Value | Units |
| Bioavailability (F) | Oral | 76 | % |
| Half-life (t1/2) | Oral | 4.1 | hours |
| Clearance (Cl) | Intravenous | 14 | mL/min/kg |
Synthesis of this compound
The chemical name for this compound is (R)-N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)-5-(3-fluorophenyl)picolinamide. Its synthesis is achieved through a multi-step process, with the key final step being an amide coupling reaction.
Detailed Synthesis Protocol
The following is a representative, detailed protocol for the synthesis of this compound, based on standard organic chemistry procedures for the reactions outlined above.
Step 1: Amide Coupling
-
To a solution of 5-bromopicolinic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (R)-tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-4-(5-bromopicolinamido)piperidine-1-carboxylate.
Step 2: Suzuki Coupling
-
To a mixture of tert-butyl (R)-4-(5-bromopicolinamido)piperidine-1-carboxylate (1.0 eq), 3-fluorophenylboronic acid (1.5 eq), and a suitable base (e.g., potassium carbonate, 3.0 eq) in a solvent mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq).
-
Heat the reaction mixture at 80-100 °C for 4-8 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford tert-butyl (R)-4-(5-(3-fluorophenyl)picolinamido)piperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve tert-butyl (R)-4-(5-(3-fluorophenyl)picolinamido)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude product, (R)-5-(3-fluorophenyl)-N-(piperidin-4-yl)picolinamide, can be used in the next step without further purification.
Step 4: Reductive Amination
-
Dissolve the crude (R)-5-(3-fluorophenyl)-N-(piperidin-4-yl)picolinamide (1.0 eq) in a solvent such as dichloroethane (DCE).
-
Add 2,2,2-trifluoroacetaldehyde (as a hydrate or solution) (1.5 eq) and sodium triacetoxyborohydride (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
Experimental Protocols
HPGDS Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HPGDS.
-
Reagents and Materials:
-
Recombinant human HPGDS enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM GSH)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., a solution containing a stable PGD2 analog for quantification or a quenching agent)
-
96-well microplate
-
Plate reader for detection (e.g., for fluorescence polarization or absorbance)
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve).
-
Add the HPGDS enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGD2 produced using a suitable detection method (e.g., ELISA or LC-MS/MS).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based PGD2 Assay
This assay quantifies the inhibition of PGD2 production in a cellular context, providing a more physiologically relevant measure of compound activity.
-
Reagents and Materials:
-
A suitable cell line that expresses HPGDS (e.g., mast cells or a transfected cell line)
-
Cell culture medium
-
Stimulant to induce PGD2 release (e.g., calcium ionophore A23187 or an antigen for sensitized cells)
-
Test compounds (dissolved in DMSO)
-
LC-MS/MS system for PGD2 quantification
-
Internal standard (e.g., deuterated PGD2)
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).
-
Stimulate the cells with the chosen agonist to induce PGD2 production.
-
Incubate for a defined period (e.g., 30 minutes to 2 hours).
-
Collect the cell culture supernatant.
-
Add an internal standard to the supernatant samples.
-
Perform a solid-phase extraction (SPE) to purify and concentrate the prostaglandins.[2]
-
Analyze the samples by LC-MS/MS to quantify the amount of PGD2.[2][3][4]
-
Calculate the percent inhibition of PGD2 production for each compound concentration and determine the IC50 value.
-
In Vivo Sheep Model of Asthma
This model is used to evaluate the efficacy of HPGDS inhibitors in a relevant large animal model of allergic airway inflammation.[2][4]
-
Animals and Sensitization:
-
Procedure:
-
Administer this compound or vehicle to the sheep via the desired route (e.g., oral or intravenous).
-
After a pre-determined time, challenge the sheep with an aerosolized solution of the allergen.[5][7][8]
-
Measure airway responses, such as specific lung resistance, at baseline and at various time points after the allergen challenge to assess the early and late asthmatic responses.
-
Collect bronchoalveolar lavage (BAL) fluid at different time points after the challenge to analyze inflammatory cell influx (e.g., eosinophils, neutrophils).
-
Measure PGD2 levels in the BAL fluid or plasma to confirm target engagement.
-
Compare the responses in the inhibitor-treated group to the vehicle-treated group to determine the efficacy of the compound.
-
Conclusion
This compound is a potent and selective inhibitor of HPGDS with promising in vitro and in vivo activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on HPGDS as a therapeutic target. The detailed methodologies for synthesis and biological evaluation should facilitate further investigation into this and other HPGDS inhibitors for the treatment of allergic and inflammatory diseases.
References
- 1. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostaglandin D2 receptor antagonist modifies experimental asthma in sheep [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a late phase pulmonary response after antigen challenge in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HPGDS Inhibitor 1
This technical guide provides a comprehensive overview of HPGDS Inhibitor 1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the HPGDS pathway.
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic responses.[1][2] PGD2 is produced from prostaglandin H2 (PGH2) and exerts its biological effects through interaction with two G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3] The activation of these receptors, particularly CRTH2, on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils, leads to the recruitment and activation of these cells at sites of inflammation, contributing to the pathophysiology of allergic diseases like asthma and allergic rhinitis.[2]
This compound is a novel small molecule designed to selectively block the enzymatic activity of HPGDS, thereby reducing the production of PGD2 and mitigating downstream inflammatory effects. Its high potency and selectivity make it a valuable tool for studying the role of HPGDS in various physiological and pathological processes and a promising candidate for therapeutic development.
Chemical Properties and Structure
This compound is a synthetic, orally active compound. Its detailed chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1033836-12-2 |
| Molecular Formula | C₁₉H₁₉F₄N₃O |
| Molecular Weight | 381.37 g/mol |
| Synonyms | H-PGDS Inhibitor I, MDK36122 |
| SMILES | O=C(NC1CCN(CC(F)(F)F)CC1)C2=CN=C(C3=CC=CC(F)=C3)C=C2 |
Mechanism of Action
This compound functions as a potent and selective inhibitor of the hematopoietic prostaglandin D synthase (HPGDS) enzyme. HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] By binding to the active site of HPGDS, the inhibitor prevents the conversion of PGH2 to PGD2, leading to a reduction in the levels of this pro-inflammatory mediator. This targeted inhibition is crucial as it does not affect the synthesis of other prostaglandins, some of which have homeostatic functions.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC₅₀ (nM) | Reference |
| Enzyme Assay | Human | 0.7 | [4] |
| Cellular Assay | Human | 32 | [5] |
| Enzyme Assay | Rat | 0.5 - 2.3 | [5] |
| Enzyme Assay | Dog | 0.5 - 2.3 | [5] |
| Enzyme Assay | Sheep | 0.5 - 2.3 | [5] |
Table 2: Selectivity of this compound
| Target Enzyme | Inhibition | Reference |
| Lipocalin-type PGDS (L-PGDS) | No significant inhibition | [5] |
| Microsomal prostaglandin E synthase-1 (mPGES-1) | No significant inhibition | [5] |
| Cyclooxygenase-1 (COX-1) | No significant inhibition | [5] |
| Cyclooxygenase-2 (COX-2) | No significant inhibition | [5] |
| 5-Lipoxygenase (5-LOX) | No significant inhibition | [5] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 76% | [5] |
| Half-life (T₁/₂) | 4.1 hours | [5] |
| Dosage (in vivo rat model) | 1 mg/kg and 10 mg/kg | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro HPGDS Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified HPGDS enzyme. The assay measures the product of the enzymatic reaction, PGD2, using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant human HPGDS enzyme
-
Prostaglandin H2 (PGH2) substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM GSH)
-
PGD2 ELISA Kit
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations for testing.
-
In a 96-well microplate, add a fixed amount of recombinant HPGDS enzyme to each well.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, PGH2, to each well.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a denaturing agent or by rapidly changing the pH).
-
Quantify the amount of PGD2 produced in each well using a competitive PGD2 ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of HPGDS activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, using non-linear regression analysis.
Cellular Assay for HPGDS Inhibition
This protocol outlines a method to assess the inhibitory activity of this compound in a cellular context, measuring the reduction of PGD2 production in stimulated cells.
Materials:
-
A suitable cell line expressing HPGDS (e.g., mast cells, Th2 cells)
-
Cell culture medium and supplements
-
This compound
-
A stimulant to induce PGD2 production (e.g., calcium ionophore A23187, antigen for sensitized cells)
-
PGD2 ELISA Kit
-
24-well cell culture plates
-
Centrifuge
Procedure:
-
Seed the cells in 24-well plates and culture until they reach the desired confluency.
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Pre-incubate the cells with the inhibitor for a specific duration (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
Add the stimulant to the wells to induce PGD2 production.
-
Incubate the cells for an appropriate time (e.g., 30 minutes to 4 hours) to allow for PGD2 synthesis and release into the medium.
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.
-
Calculate the percentage of inhibition of PGD2 production for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the cellular IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: The HPGDS signaling pathway, illustrating the synthesis of PGD2 and the mechanism of this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: Workflow for the in vitro HPGDS enzyme inhibition assay.
Logical Relationship: Selectivity of this compound
Caption: Selectivity profile of this compound against related enzymes.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Prostaglandin D2 Synthase, Hematopoietic (PTGDS) ELISA Kit [kbdna.com]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Hematopoietic Prostaglandin D2 Synthase (HPGDS) Inhibitor 1: A Technical Guide for Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic asthma is a chronic inflammatory disease of the airways, affecting millions globally.[1] A key mediator in the pathophysiology of asthma is Prostaglandin D2 (PGD2), which is produced by hematopoietic prostaglandin D2 synthase (HPGDS). HPGDS is primarily expressed in mast cells, antigen-presenting cells, and Th2 cells, and its product, PGD2, plays a crucial role in airway allergy and inflammatory processes.[2][3] PGD2 induces vasodilation, bronchoconstriction, and infiltration of eosinophils and lymphocytes into the lungs.[2] Consequently, inhibition of HPGDS presents a promising therapeutic strategy for the treatment of asthma. This technical guide provides an in-depth overview of HPGDS inhibitor 1, summarizing key preclinical data, outlining detailed experimental protocols, and visualizing relevant biological pathways and workflows to support ongoing research and drug development efforts in this area.
Introduction: The Role of HPGDS in Asthma Pathophysiology
Hematopoietic prostaglandin D2 synthase (HPGDS) is a critical enzyme in the arachidonic acid cascade, catalyzing the isomerization of prostaglandin H2 (PGH2) to PGD2.[4] In the context of allergic asthma, HPGDS is a key player in the inflammatory response. Mast cells and Th2 lymphocytes, central to the allergic cascade, are major sources of HPGDS-derived PGD2.[2][3]
PGD2 exerts its pro-inflammatory effects through two primary G-protein coupled receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of these receptors on various immune cells, including eosinophils, basophils, and Th2 cells, leads to their recruitment, activation, and survival, thereby perpetuating the inflammatory response in the airways.[5] Furthermore, PGD2 has been shown to contribute to airway hyperresponsiveness and mucus hypersecretion, hallmark features of asthma. Given its central role in the asthmatic inflammatory cascade, selective inhibition of HPGDS is an attractive therapeutic approach.
This compound: Preclinical Data Summary
While the specific compound "this compound" is not extensively detailed in publicly available literature, research on several potent and selective HPGDS inhibitors provides a strong rationale for their therapeutic potential. This section summarizes key preclinical data for representative HPGDS inhibitors.
In Vitro Potency and Selectivity
The initial screening and characterization of HPGDS inhibitors typically involve in vitro enzyme and cell-based assays to determine their potency (IC50) and selectivity.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Initial Lead (Sanofi) | HPGDS Enzyme Assay | Human HPGDS | 3 | [6] |
| HMC-PGDS Enzyme Assay | Human HMC-PGDS | 12 | [6] | |
| SAR-191801 (Sanofi) | HPGDS Enzyme Assay | Human HPGDS | 5 | [6] |
| HPGDS Enzyme Assay | Rat HPGDS | 10 | [6] | |
| HPGDS Enzyme Assay | Mouse HPGDS | 18 | [6] | |
| Compound 8 (Pfizer) | HPGDS Enzyme Assay | HPGDS | 10 | [7] |
| Cell-based Assay | HPGDS | 300-1300 | [7] |
In Vivo Efficacy in Animal Models of Asthma
The efficacy of HPGDS inhibitors is evaluated in various animal models that mimic key features of human asthma, such as airway inflammation, hyperresponsiveness, and remodeling.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| SAR-191801 | Mouse Air Pouch Model | 1 mg/kg | 54.7% suppression of inflammation | [6] |
| Rat Lung Model | 1 and 3 mg/kg | Active in reducing inflammation | [6] | |
| Mouse COPD Model | 0.3, 3, 30 mg/kg p.o. b.i.d. | 76% suppression in lymphocytes, 70% suppression in neutrophils | [6] | |
| HQL-79 | OVA-induced Allergic Airway Inflammation (mice) | Not specified | Suppressed allergic airway inflammation | [5] |
| Compound 8 | Allergic Sheep Model | Not specified | Reduced antigen-induced changes in lung resistance | [7] |
Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) properties of HPGDS inhibitors is crucial for predicting their in vivo behavior and establishing appropriate dosing regimens.
| Compound | Species | Bioavailability | Key PK Parameters | Reference |
| SAR-191801 | Rat | 84% (oral) | Low clearance, moderate volume of distribution | [6] |
| Compound 8 | Not specified | 20% | Cl: 14 mL/min/kg, T1/2: 2 h | [7] |
Signaling Pathways and Experimental Workflows
HPGDS Signaling Pathway in Asthma
Caption: HPGDS signaling cascade in asthma and the point of intervention for HPGDS inhibitors.
Experimental Workflow: OVA-Induced Allergic Airway Inflammation in Mice
Caption: Workflow for the ovalbumin (OVA)-induced murine model of allergic asthma.
Experimental Workflow: Allergic Sheep Model
Caption: Workflow for the allergic sheep model of asthma using house dust mite (HDM) allergen.
Detailed Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model is widely used to screen for potential anti-asthmatic compounds.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
This compound and vehicle control
-
Nebulizer
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[7]
-
Control mice receive i.p. injections of PBS with alum.
-
-
Treatment:
-
Administer this compound or vehicle control to the mice daily via oral gavage, starting from one day before the first challenge until the end of the experiment. Dosing will be based on prior pharmacokinetic studies.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 2% OVA in PBS for 20 minutes using a nebulizer.[7]
-
Control mice are challenged with nebulized PBS.
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Centrifuge the collected BAL fluid (BALF) and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) after staining with Wright-Giemsa.
-
-
PGD2 Measurement in BALF: Analyze the supernatant from the BALF for PGD2 levels using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Lung Histology:
-
Perfuse the lungs with PBS and fix with 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
HPGDS Enzyme Inhibition Assay
This assay determines the in vitro potency of the inhibitor against the HPGDS enzyme.
Materials:
-
Recombinant human HPGDS enzyme
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4) with EDTA
-
This compound
-
96-well microplate reader
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 M potassium phosphate buffer (pH 7.4) with 0.2 mM EDTA, recombinant H-PGDS (final concentration 0.0625 μM), and varying concentrations of the this compound.[8]
-
Incubate the mixture at 30°C.
-
-
Substrate Addition:
-
Initiate the reaction by adding the substrates, CDNB and GSH.[8]
-
-
Measurement:
-
Monitor the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the HPGDS enzyme activity.
-
-
IC50 Determination:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Allergic Sheep Model of Asthma
This large animal model recapitulates many features of human asthma.
Materials:
-
Adult sheep
-
House dust mite (HDM) allergen extract
-
Aluminum hydroxide (Alum) adjuvant
-
This compound and vehicle control
-
Equipment for measuring lung function (e.g., esophageal balloon catheter)
-
Bronchoscope for BAL
Protocol:
-
Immunization and Selection:
-
Immunize sheep with HDM extract and alum adjuvant.
-
Select atopic sheep based on elevated levels of HDM-specific IgE in their serum, as determined by ELISA.[3]
-
-
Airway Challenge:
-
Perform repeated airway challenges with aerosolized HDM to induce both early and late-phase asthmatic responses.[3]
-
-
Treatment:
-
Administer this compound or vehicle control prior to the HDM challenge. The route and timing of administration will depend on the PK profile of the compound.
-
-
Analysis:
-
Lung Function: Measure changes in lung resistance and dynamic compliance before and after the HDM challenge.[9]
-
Bronchoalveolar Lavage (BAL): Perform bronchoscopy to collect BAL fluid for differential cell counts, particularly eosinophils.[3]
-
Histopathology: Collect lung tissue for histological examination of inflammation and airway remodeling.
-
Conclusion
HPGDS inhibitors represent a targeted therapeutic approach for the treatment of asthma by inhibiting the production of the pro-inflammatory mediator PGD2. The preclinical data for several HPGDS inhibitors demonstrate their potential to reduce airway inflammation and hyperresponsiveness in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel HPGDS inhibitors for asthma. Further research, including well-designed clinical trials, is necessary to establish the safety and efficacy of this therapeutic class in patients with asthma.
References
- 1. Development of an experimental model of maternal allergic asthma during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddl-conference.com [ddl-conference.com]
- 4. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mro.massey.ac.nz [mro.massey.ac.nz]
Harnessing HPGDS Inhibition in Duchenne Muscular Dystrophy: A Technical Overview of Preclinical and Clinical Models
For Researchers, Scientists, and Drug Development Professionals
Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, and fibrosis.[1][2][3] The inflammatory cascade plays a crucial role in the pathology of DMD, and targeting key mediators of this response represents a promising therapeutic strategy.[1][4] One such mediator, Prostaglandin D2 (PGD2), synthesized by hematopoietic prostaglandin D synthase (HPGDS), has been identified as a significant contributor to muscle necrosis and inflammation in DMD.[1][2][4][5] This document provides a detailed technical guide on the role of HPGDS inhibitors in DMD models, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
The Role of HPGDS in Duchenne Muscular Dystrophy Pathology
In DMD, the absence of dystrophin leads to fragile muscle fibers that are susceptible to damage during contraction. This damage triggers a chronic inflammatory response. HPGDS is induced in necrotic muscle fibers and expressed by inflammatory cells, such as mast cells and pericytes, within the dystrophic muscle tissue.[2][6] HPGDS catalyzes the conversion of prostaglandin H2 (PGH2) to PGD2, a pro-inflammatory mediator that exacerbates tissue damage and inflammation.[1][7] The elevated levels of PGD2 are implicated in the amplification of muscle necrosis.[4][5] Therefore, selectively inhibiting HPGDS to reduce PGD2 production is a targeted therapeutic approach to mitigate inflammation and slow disease progression, potentially offering a safer alternative to broad-spectrum anti-inflammatory treatments like corticosteroids, which can inhibit both pro- and anti-inflammatory prostaglandins.[1][8]
Signaling Pathway of PGD2 Synthesis and Action in DMD
The diagram below illustrates the enzymatic pathway leading to the production of PGD2 and its role in DMD pathology. HPGDS inhibitors act by blocking the conversion of PGH2 to PGD2, thereby reducing downstream inflammatory effects.
Caption: PGD2 synthesis pathway and the mechanism of HPGDS inhibition in DMD.
Quantitative Data from Preclinical DMD Models
The mdx mouse, which has a spontaneous mutation in the dystrophin gene, is the most commonly used animal model for preclinical DMD research.[1][5] Several HPGDS inhibitors have demonstrated efficacy in this model. The following table summarizes the key quantitative findings from studies involving the inhibitors HQL-79, PK007, and CLS-189.
| Inhibitor | Model | Key Efficacy Endpoints | Results | Citation |
| HQL-79 | mdx mice | Muscle Strength | Improved muscle strength | [2][5] |
| Necrotic Muscle Volume | Significantly decreased | [5] | ||
| Inflammatory Markers (CD11b mRNA) | Significantly reduced post-injury | [5] | ||
| PK007 | mdx mice | Hindlimb Grip Strength | ~2-fold greater than untreated mdx mice | [1][9] |
| Regenerating Muscle Fibers | ~20% less in tibialis anterior (TA) and gastrocnemius (GA) muscles | [1][3] | ||
| Fibrosis | Reduced in TA muscle | [1][3] | ||
| Creatine Kinase (CK-MM) Activity | Reduced by ~50% | [1][3] | ||
| Locomotor Activity | 69.05% increase | [8] | ||
| Myonecrotic Area | Reduced by 48-74% in various muscles | [8] | ||
| CLS-189 | mdx mice | Grip Strength | Significant increase at 1 mg/kg/day (similar efficacy to TAS-205 at 10 mg/kg/day) | [10] |
| Myonecrosis & Fibrotic Area | Significant reduction in hindlimb muscles | [10] | ||
| In Vitro Potency (IC50) | 2.59 nM (11-fold more potent than TAS-205) | [10] |
Quantitative Data from Clinical Trials
Based on promising preclinical data, the selective HPGDS inhibitor TAS-205 (pizuglanstat) advanced to clinical trials in patients with DMD.[11]
| Inhibitor | Study Phase | Patient Population | Key Efficacy Endpoint | Results | Citation |
| TAS-205 | Phase I | Japanese DMD Patients | Pharmacodynamics (Urinary PGD2 Metabolite) | Dose-dependently decreased urinary excretion of tetranor-prostaglandin D metabolite (tPGDM) | [12] |
| Safety & Tolerability | Favorable safety profile; no clinically significant adverse events reported | [12] | |||
| TAS-205 | Early Phase II | Ambulatory DMD Patients (≥5 years) | Change in 6-Minute Walk Distance (6MWD) at 24 Weeks | Placebo: -17.0 mLow-Dose: -3.5 mHigh-Dose: -7.5 m(Differences from placebo were not statistically significant) | [4][13] |
| Safety | Favorable safety profile; no obvious differences in adverse events between groups | [4][13] | |||
| TAS-205 | Phase III (REACH-DMD) | Ambulatory DMD Patients | Change in Time to Rise from Floor at 52 Weeks (Primary Endpoint) | Did not meet the primary endpoint; no significant difference from placebo | [14] |
While TAS-205 demonstrated a favorable safety profile and target engagement by reducing PGD2 metabolites, it did not meet its primary efficacy endpoints in later-stage clinical trials.[4][13][14]
Experimental Protocols and Methodologies
Reproducibility is paramount in drug development. This section details the common experimental protocols used to evaluate HPGDS inhibitors in DMD models.
Preclinical mdx Mouse Study Workflow
The diagram below outlines a typical workflow for a preclinical study assessing a novel HPGDS inhibitor in the mdx mouse model.
Caption: Standard preclinical workflow for evaluating HPGDS inhibitors in mdx mice.
Key Experimental Methodologies
-
Animal Models and Dosing:
-
Model: C57BL/10ScSn-mdx (mdx) mice are typically used, with age-matched C57BL/10ScSn mice serving as wild-type controls.[1] Studies often focus on the acute phase of the disease, beginning treatment in juvenile mice (e.g., 3 weeks of age).[8]
-
Administration: Inhibitors are commonly administered orally (e.g., via gavage) on a daily basis. The vehicle used for the control group is matched to the solvent for the inhibitor.[1]
-
-
Muscle Function Assessment:
-
Hindlimb Grip Strength Test: This test measures the maximum force generated by the mouse's hindlimb muscles. The mouse is held over a grid, and the peak force is recorded as it pulls away. The test is repeated multiple times (e.g., 5 trials) to obtain a reliable maximum value. This methodology often follows standardized operating procedures, such as those from TREAT-NMD (SOP ID: DMD_M.2.2.001).[1][8]
-
-
Histological Analysis:
-
Biochemical and Pharmacodynamic Markers:
-
Serum Creatine Kinase (CK-MM): Blood samples are collected, and serum is isolated to measure the activity of the muscle-specific creatine kinase (CK-MM), a biomarker for muscle damage.[1][3]
-
PGD2 Metabolites: To confirm target engagement, levels of PGD2 or its stable urinary metabolite, tetranor-PGDM (tPGDM), are measured using methods like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.[4][12] This is a critical translational marker used in both preclinical and clinical studies.[4]
-
Conclusion and Future Directions
Inhibition of HPGDS is a rationally designed therapeutic strategy for DMD that targets a key component of the disease's inflammatory pathology. Preclinical studies in mdx mouse models have consistently demonstrated that HPGDS inhibitors like HQL-79, PK007, and CLS-189 can reduce muscle necrosis, decrease fibrosis, and improve muscle function.[1][2][10]
While the clinical development of TAS-205 did not meet its primary endpoints in a Phase III trial, the approach remains valid.[14] The discrepancy between robust preclinical efficacy and clinical outcomes highlights several considerations for future research:
-
Potency and Bioavailability: Newer inhibitors like CLS-189, which exhibit significantly higher potency and oral exposure than TAS-205, may yield better clinical results.[10]
-
Disease Stage: The timing of intervention may be critical. Targeting the acute inflammatory phase in younger patients might be more effective.
-
Combination Therapies: HPGDS inhibitors could be used in combination with other treatments, such as gene therapies or corticosteroids, to achieve synergistic effects.
Further investigation into next-generation HPGDS inhibitors and targeted protein degraders is warranted.[15] These efforts, built on the foundational knowledge summarized here, may yet provide a valuable therapeutic option for patients with Duchenne muscular dystrophy.
References
- 1. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice [mdpi.com]
- 2. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic Prostaglandin D Synthase Is Increased in Mast Cells and Pericytes in Autopsy Myocardial Specimens from Patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLS-189, a potential best-in-class HPGDS inhibitor for the treatment of DMD | BioWorld [bioworld.com]
- 11. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 12. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 13. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 15. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to HPGDS Inhibitor 1 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitor 1, a potent and selective molecule, and its relevance in the context of neuroinflammation. Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] The enzyme HPGDS is a key player in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2), a significant mediator in these processes.[3][4] Consequently, inhibiting HPGDS presents a promising therapeutic strategy to mitigate the detrimental effects of chronic neuroinflammation.[1][5]
Profile of HPGDS Inhibitor 1
This compound, also referred to as compound 8 in some literature, is a potent, selective, and orally active inhibitor of the HPGDS enzyme.[6] Its high affinity and selectivity make it a valuable tool for preclinical research into the roles of the HPGDS/PGD2 pathway. The inhibitor demonstrates equal potency against HPGDS from multiple species, including human, rat, dog, and sheep.[6]
Data Presentation: Quantitative Profile
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Enzyme Inhibition IC₅₀ | 0.6 nM | Purified HPGDS | [6] |
| Cellular Assay IC₅₀ | 32 nM | Cellular Assays | [6] |
| Selectivity | Does not inhibit L-PGDS, mPGES, COX-1, COX-2, or 5-LOX | Human | [6] |
| Oral Bioavailability (BA) | 76% | Rat | [6] |
| Half-life (T₁/₂) | 4.1 hours | Rat | [6] |
The HPGDS/PGD2 Signaling Pathway in Neuroinflammation
HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] In the central nervous system (CNS), this process is particularly relevant within activated microglia, the brain's resident immune cells.[7][8] The PGD2 produced by microglia then acts on G-protein-coupled receptors, primarily the DP1 receptor, which is expressed on nearby astrocytes.[8][9] This microglia-astrocyte interaction via PGD2 signaling can enhance neuroinflammatory responses, leading to astrogliosis, demyelination, and ultimately, neuronal damage.[1][7][9] this compound directly blocks this cascade at its source by inhibiting HPGDS activity.
Mandatory Visualization: HPGDS Signaling Pathway
Preclinical Evidence and In Vivo Studies
While direct studies of this compound in neuroinflammation models are emerging, research on other selective HPGDS inhibitors, such as HQL-79, provides strong proof-of-concept for this therapeutic approach. In the twitcher mouse model of Krabbe's disease, a demyelinating disorder, blockade of the HPGDS/PGD2 pathway resulted in a significant reduction of astrogliosis, oligodendroglial apoptosis, and demyelination.[7][9][10]
This compound has been shown to effectively block PGD2 production in vivo. Oral administration to rats demonstrated a dose-dependent inhibition of PGD2 in the spleen, which correlated with the plasma concentration of the inhibitor.[6]
Data Presentation: Effects of HPGDS Inhibition in Preclinical Models
| Model/System | Inhibitor Used | Key Findings | Reference |
| Twitcher Mouse (Krabbe's Disease) | HQL-79 | Remarkable suppression of astrogliosis and demyelination. | [7][9] |
| Twitcher Mouse (Krabbe's Disease) | HQL-79 / HPGDS-null mice | Reduced oligodendroglial apoptosis. | [9][10] |
| Acute Inflammation Model | This compound (1 & 10 mg/kg, oral) | Time- and dose-dependent inhibition of PGD2 production in rat spleen. | [6] |
| Alzheimer's Disease Model (Tg2576 mice) | N/A (Expression study) | HPGDS and DP1 receptor levels increased in microglia and astrocytes surrounding amyloid plaques. | [8] |
Experimental Protocols
This section details common methodologies used in the study of HPGDS inhibitors and neuroinflammation.
HPGDS Enzyme and Cellular Inhibition Assays
-
Enzyme Assay : The inhibitory activity of this compound is typically measured against purified recombinant HPGDS. The assay quantifies the conversion of PGH2 to PGD2, often using techniques like enzyme immunoassay (EIA) or mass spectrometry. The IC₅₀ value is determined by measuring the inhibitor concentration required to reduce enzyme activity by 50%.[6][11]
-
Cellular Assay : Whole-cell assays are used to determine the potency of the inhibitor in a physiological context. For example, mast cells or other immune cells expressing HPGDS are stimulated to produce PGD2 (e.g., via IgE-mediated degranulation). The amount of PGD2 released into the supernatant is measured with and without the inhibitor to calculate the cellular IC₅₀.[6]
In Vivo Neuroinflammation Models
-
LPS-Induced Neuroinflammation : Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is administered to animals (e.g., via intraperitoneal or intracerebroventricular injection) to induce a robust inflammatory response in the CNS. This model is used to assess the ability of HPGDS inhibitors to reduce the production of pro-inflammatory mediators.[12]
-
Genetic Models : Genetically modified animals, such as the twitcher mouse for Krabbe's disease or the Tg2576 mouse for Alzheimer's disease, spontaneously develop neuroinflammatory pathology.[8][9] These models are invaluable for studying the long-term effects of HPGDS inhibition on disease progression.
Endpoint Analysis
-
Immunohistochemistry (IHC) : Brain and spinal cord tissues are collected, sectioned, and stained with antibodies against specific cellular markers. Common markers include Ionized calcium-binding adapter molecule 1 (Iba1) for microglia and Glial fibrillary acidic protein (GFAP) for reactive astrocytes. Staining intensity and cell morphology are analyzed to quantify the extent of gliosis.[13][14]
-
Enzyme Immunoassay (EIA) : Tissue homogenates or cerebrospinal fluid (CSF) are analyzed using EIA kits to quantify the levels of PGD2 and other inflammatory cytokines (e.g., TNF-α, IL-1β), providing a direct measure of the inhibitor's pharmacodynamic effect.[9]
-
Quantitative PCR (qPCR) : RNA is extracted from tissue to measure the gene expression levels of HPGDS, DP1, and various inflammatory markers. This helps to understand the transcriptional regulation within the neuroinflammatory environment.[15]
Mandatory Visualization: Experimental Workflow
Conclusion and Future Directions
This compound is a highly potent and selective research tool with promising therapeutic potential for neuroinflammatory diseases. Its favorable pharmacokinetic profile makes it suitable for in vivo evaluation. The underlying mechanism, involving the disruption of PGD2-mediated microglia-astrocyte signaling, is strongly supported by preclinical data using related inhibitors.[7][9]
Future research should focus on evaluating this compound directly in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis to confirm its efficacy in mitigating neuroinflammation and improving functional outcomes. Further studies are also warranted to explore the long-term safety profile and to identify patient populations that would benefit most from this targeted anti-neuroinflammatory therapy.
References
- 1. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic prostaglandin D synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin D2-mediated microglia/astrocyte interaction enhances astrogliosis and demyelination in twitcher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematopoietic prostaglandin D synthase and DP1 receptor are selectively upregulated in microglia and astrocytes within senile plaques from human patients and in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | PGE Synthase | TargetMol [targetmol.com]
- 12. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to HPGDS Inhibitor 1
This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). The information presented herein is intended to support research and drug development activities by providing detailed data on its chemical properties, biological activity, and relevant experimental methodologies.
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2) from prostaglandin H2 (PGH2).[1][2] PGD2 is a critical mediator in various physiological and pathological processes, including allergic and inflammatory responses.[1][3][4] It is primarily produced by mast cells and Th2 cells and is implicated in conditions such as asthma and allergic rhinitis.[1] Inhibition of HPGDS presents a targeted therapeutic strategy to reduce the production of PGD2, thereby mitigating its pro-inflammatory effects.[1][4] this compound is a small molecule antagonist developed for this purpose, demonstrating high potency and selectivity.[5][6][7]
Chemical Structure and Physicochemical Properties
This compound, also referred to as Prostaglandin D Synthase (hematopoietic-type) Inhibitor I, is a synthetic compound belonging to the pyridinecarboxamide class.[8] Its structure is characterized by a central pyridine ring, an amide linker, and fluorinated phenyl and piperidinyl moieties.
| Property | Value | Source |
| Chemical Name | 6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide | [8] |
| CAS Number | 1033836-12-2 | [5][6][9] |
| Molecular Formula | C₁₉H₁₉F₄N₃O | [5][6][8] |
| Molecular Weight | 381.37 g/mol | [5][6][8] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [8][9] |
| Solubility | DMSO: 55 mg/mL (144.22 mM) | [7] |
| DMF: 5 mg/mL | [8] | |
| Ethanol: 1 mg/mL | [8] | |
| SMILES | O=C(NC1CCN(CC(F)(F)F)CC1)C2=CN=C(C3=CC=CC(F)=C3)C=C2 | [6] |
| InChI Key | LPUCBGGXXIUBAZ-UHFFFAOYSA-N | [8] |
Biological Activity and Pharmacokinetics
This compound is a highly potent and selective inhibitor of HPGDS. It exhibits its inhibitory effects at nanomolar concentrations in enzymatic assays and demonstrates efficacy in cellular models by reducing PGD2 production.[5]
Inhibitory Potency and Selectivity
The inhibitor shows strong affinity for HPGDS across multiple species and has been tested for cross-reactivity against other related enzymes in the prostanoid synthesis pathway, confirming its high selectivity.
| Parameter | Species | Value |
| IC₅₀ (Enzyme Assay) | Human | 0.6 nM - 0.7 nM |
| IC₅₀ (Enzyme Assay) | Rat, Dog, Sheep | 0.5 - 2.3 nM |
| IC₅₀ (Cellular Assay) | Human (MEG-01 cells) | 32 nM - 35 nM |
| Selectivity (IC₅₀) | Human L-PGDS | >10,000 nM |
| mPGES-1 | >10,000 nM | |
| COX-1 | >10,000 nM | |
| COX-2 | >10,000 nM | |
| 5-LOX | >10,000 nM |
Data sourced from[5][6][7][8].
Pharmacokinetic Profile
Preclinical studies in rats have characterized the pharmacokinetic properties of this compound, revealing good oral bioavailability and a moderate half-life.
| Parameter | Species | Dose | Value |
| Bioavailability (PO) | Rat | 1 mg/kg | 76% |
| Half-life (T₁/₂) | Rat | 1 mg/kg | 4.1 hours |
| Clearance (Cl) | Rat | N/A | 14 mL/min/kg |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of HPGDS. HPGDS is a cytosolic, glutathione-dependent enzyme that catalyzes the isomerization of PGH2 to PGD2.[4][10] This reaction is a crucial step in the cyclooxygenase (COX) pathway. By blocking this step, the inhibitor effectively reduces the levels of PGD2, a key mediator of allergic inflammation that acts on DP1 and CRTH2 receptors.[1]
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections outline methodologies for evaluating the efficacy of this compound.
HPGDS Enzyme Inhibition Assay (In Vitro)
This protocol determines the direct inhibitory effect of the compound on purified HPGDS enzyme.
-
Reagents and Materials :
-
Purified recombinant human HPGDS enzyme.
-
Substrate: Prostaglandin H2 (PGH2).
-
Cofactor: Reduced glutathione (GSH).
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.0, containing MgCl₂.
-
This compound (serial dilutions in DMSO).
-
Detection Reagent: A suitable reagent for quantifying PGD2, or a coupled-enzyme system (e.g., PK/LDH with NADH) to monitor substrate consumption.[7]
-
96-well microplate.
-
-
Procedure :
-
Add assay buffer, HPGDS enzyme, and GSH to the wells of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of PGD2 produced using a suitable method like ELISA or LC-MS/MS, or measure the change in absorbance if using a coupled-enzyme assay.[7]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cellular PGD2 Production Assay
This assay measures the ability of the inhibitor to block PGD2 synthesis in a cellular context.
-
Reagents and Materials :
-
Cell Line: Human megakaryoblastic cell line (e.g., MEG-01), which endogenously expresses HPGDS.[5]
-
Cell Culture Medium.
-
Stimulant: e.g., A23187 (calcium ionophore) or phorbol 12-myristate 13-acetate (PMA) to induce PGD2 production.[10]
-
This compound (serial dilutions).
-
PGD2 ELISA kit or LC-MS/MS for quantification.
-
-
Procedure :
-
Seed MEG-01 cells in a multi-well plate and culture until adherent or at the desired density.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Pre-incubate with the inhibitor for 1-2 hours.
-
Add the stimulant (e.g., A23187) to induce the arachidonic acid cascade and subsequent PGD2 production.
-
Incubate for a defined period (e.g., 30 minutes to 4 hours).
-
Collect the cell supernatant.
-
Measure the concentration of PGD2 in the supernatant using an ELISA kit or LC-MS/MS.
-
Calculate the EC₅₀ value based on the dose-dependent reduction in PGD2 levels.[5]
-
In Vivo Efficacy Study (Rat Model)
This protocol assesses the in vivo activity of the inhibitor by measuring its effect on PGD2 levels in a target tissue.
-
Animals and Materials :
-
Male Sprague-Dawley rats.
-
This compound formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Anesthesia and surgical tools for tissue collection.
-
Equipment for tissue homogenization and analysis (LC-MS/MS).
-
-
Procedure :
-
Acclimate animals to laboratory conditions.
-
Administer this compound orally (e.g., at 1 mg/kg and 10 mg/kg) or vehicle control to different groups of rats.[5]
-
At various time points post-dosing (e.g., 1, 2, 4, 8 hours), euthanize the animals.
-
Collect the spleen, a tissue with high HPGDS expression.[4][5]
-
Homogenize the spleen tissue in a suitable buffer containing an internal standard.
-
Extract the prostanoids from the homogenate.
-
Quantify the concentration of PGD2 in the tissue extract using a validated LC-MS/MS method.
-
Correlate the reduction in spleen PGD2 levels with the administered dose and time post-administration.[5]
-
Caption: A generalized workflow for the preclinical evaluation of HPGDS inhibitors.
Conclusion
This compound is a well-characterized, potent, and selective tool compound for the study of HPGDS biology and a lead candidate for the development of therapeutics targeting allergic and inflammatory diseases. Its favorable in vitro and in vivo profiles, including oral bioavailability and demonstrated efficacy in animal models, underscore its potential.[1][5] The experimental protocols provided here offer a framework for further investigation and characterization of this and similar molecules in a drug discovery setting.
References
- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Prostaglandin D Synthase (hematopoietic-type) Inhibitor I | PG Synthase | Ambeed.com [ambeed.com]
- 7. This compound | PGE Synthase | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. HPGDS-inhibitor-1 - LKT Labs [lktlabs.com]
- 10. Dendritic Cells Express Hematopoietic Prostaglandin D Synthase and Function as a Source of Prostaglandin D2 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HPGDS Inhibitor 1 (CAS 1033836-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hematopoietic prostaglandin D synthase (HPGDS) inhibitor with CAS number 1033836-12-2, a potent and selective small molecule with significant therapeutic potential in inflammatory and allergic diseases. This document consolidates available data on its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key assays are provided, along with visualizations of the relevant signaling pathways and a plausible synthetic route to facilitate further research and development.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation, asthma, and sleep regulation.[1] Hematopoietic prostaglandin D synthase (HPGDS) is the primary enzyme responsible for the production of PGD2 in immune cells such as mast cells and Th2 lymphocytes.[1] Inhibition of HPGDS, therefore, represents a promising therapeutic strategy for a range of inflammatory and allergic conditions. The compound with CAS number 1033836-12-2, hereafter referred to as HPGDS inhibitor 1, is a novel, potent, and selective inhibitor of HPGDS.[2][][4] This guide aims to provide a detailed technical resource for researchers and drug developers working with or interested in this compound.
Chemical and Physical Properties
This compound is a synthetic, small molecule with the following properties:
| Property | Value | Reference |
| IUPAC Name | 6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | [5] |
| Synonyms | H-PGDS Inhibitor I, MDK36122 | [][6] |
| CAS Number | 1033836-12-2 | [4] |
| Molecular Formula | C₁₉H₁₉F₄N₃O | [5] |
| Molecular Weight | 381.37 g/mol | [5] |
| Appearance | Solid powder | - |
| Purity | ≥98% | - |
| Solubility | Soluble in DMSO and ethanol.[7] Solubility of 1.5 µg/mL (3.9 µM) at pH 6.5.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of HPGDS. HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2), a product of the cyclooxygenase (COX) pathway, to PGD2.[1] By blocking this step, the inhibitor effectively reduces the production of PGD2 in inflammatory cells.
PGD2 mediates its downstream effects through two G-protein coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[] These receptors are expressed on various immune cells and contribute to the inflammatory cascade.
Signaling Pathway of HPGDS in Inflammation
Caption: The HPGDS signaling pathway, illustrating the inhibition by CAS 1033836-12-2.
Quantitative Pharmacological Data
This compound has been characterized by its high potency and selectivity. The available quantitative data is summarized below.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Species | IC₅₀ (nM) | Reference |
| HPGDS | Enzyme Assay | Human | 0.7 | [][4] |
| HPGDS | Enzyme Assay | Human | 0.6 | [7][8] |
| HPGDS | Cellular Assay | - | 32 | [7][8] |
| HPGDS | Enzyme Assay | Rat | 0.5 - 2.3 | [7] |
| HPGDS | Enzyme Assay | Dog | 0.5 - 2.3 | [7] |
| HPGDS | Enzyme Assay | Sheep | 0.5 - 2.3 | [7] |
| L-PGDS | Enzyme Assay | Human | > 10,000 | [7][8] |
| mPGES-1 | Enzyme Assay | Human | > 10,000 | [8] |
| COX-1 | Enzyme Assay | Human | > 10,000 | [7][8] |
| COX-2 | Enzyme Assay | Human | > 10,000 | [7][8] |
| 5-LOX | Enzyme Assay | Human | > 10,000 | [7][8] |
Table 2: In Vivo Pharmacokinetic Parameters
| Species | Dose | Bioavailability (%) | T₁/₂ (hours) | Reference |
| Rat | 1 mg/kg (oral) | 76 | 4.1 | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research.
HPGDS Enzyme Inhibition Assay (Fluorescence Polarization-Based)
This protocol describes a representative fluorescence polarization (FP)-based inhibitor screening assay.
-
Reagents and Materials:
-
Recombinant human HPGDS enzyme
-
Fluorescently labeled HPGDS probe (inhibitor-fluorescein conjugate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM GSH
-
This compound (CAS 1033836-12-2)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the fluorescent probe solution (at a concentration optimized for the assay, typically in the low nanomolar range) to all wells.
-
Initiate the binding reaction by adding 5 µL of the HPGDS enzyme solution (at a concentration optimized for the assay) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for HPGDS Enzyme Inhibition Assay
Caption: A typical workflow for an HPGDS enzyme inhibition assay.
Cellular Assay for PGD2 Production (ELISA-Based)
This protocol outlines a general method for measuring the effect of this compound on PGD2 production in a cellular context, for example, in mast cells (e.g., LAD2 cell line).
-
Reagents and Materials:
-
LAD2 cells (or other PGD2-producing cell line)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Stimulant (e.g., antigen, ionophore)
-
This compound (CAS 1033836-12-2)
-
PGD2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed LAD2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with a suitable agonist to induce PGD2 production and incubate for the recommended time (e.g., 30 minutes).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
Determine the effect of the inhibitor on PGD2 production and calculate the IC₅₀ value.
-
Synthesis Outline
A plausible synthetic route for this compound, which is a pyridine-3-carboxamide derivative, is outlined below. This is a representative scheme based on common organic synthesis methodologies.
Plausible Synthetic Route for this compound
Caption: A potential synthetic pathway for this compound.
In Vivo Studies and Clinical Development
In vivo studies have demonstrated the efficacy of this compound in relevant animal models. In a sheep model of asthma, the inhibitor was shown to reduce the antigen-induced inflammatory response.[7] Pharmacokinetic studies in rats revealed good oral bioavailability and a reasonable half-life, supporting its potential for oral administration.[1][7]
A Phase 1 clinical trial (NCT02397005) has been initiated for a compound with the same CAS number, identified as ZL-2102, for the treatment of Chronic Obstructive Pulmonary Disease (COPD), asthma, and idiopathic pulmonary fibrosis.[9] This indicates that the compound has progressed to clinical evaluation in humans.
Conclusion
This compound (CAS 1033836-12-2) is a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase. Its favorable in vitro and in vivo pharmacological profile, including good oral bioavailability, makes it a compelling candidate for the treatment of PGD2-mediated inflammatory and allergic diseases. This technical guide provides a solid foundation of data and methodologies to support further research and development of this promising therapeutic agent. The progression into clinical trials underscores its potential to address unmet medical needs in respiratory and inflammatory disorders.
References
- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search results for: 'Others' - Karebay [karebaybio.com]
- 4. This compound | PGE Synthase | TargetMol [targetmol.com]
- 5. 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide | C19H19F4N3O | CID 24991044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1033836-12-2|this compound|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for HPGDS Inhibitor Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate inhibitors of Hematopoietic Prostaglandin D Synthase (HPGDS), a key enzyme in the inflammatory cascade. The following sections detail the HPGDS signaling pathway, experimental workflows, and protocols for quantifying inhibitor potency.
Introduction to HPGDS and its Role in Inflammation
Hematopoietic Prostaglandin D Synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2)[1][2]. PGD2 is a lipid mediator derived from the arachidonic acid pathway and plays a significant role in allergic and inflammatory responses[1][3][4]. HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in various immune cells, including mast cells, Th2 cells, and antigen-presenting cells[3][5][6]. The produced PGD2 then exerts its effects by binding to two main receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[7][8]. Activation of these receptors can lead to a range of inflammatory responses, such as vasodilation, bronchoconstriction, and the recruitment and activation of eosinophils and other immune cells. Consequently, inhibiting HPGDS is a promising therapeutic strategy for managing allergic and inflammatory diseases like asthma, allergic rhinitis, and atopic dermatitis.
HPGDS Signaling Pathway
The production of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. HPGDS subsequently isomerizes PGH2 to PGD2. This signaling cascade is a key target for anti-inflammatory drug development.
Data on HPGDS Inhibitors
The potency of various HPGDS inhibitors has been evaluated in different cell-based and enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The table below summarizes the IC50 values for several known HPGDS inhibitors.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 Value | Reference |
| HQL-79 | PGD2 Production | Human Megakaryocytes & Rat Mastocytoma Cells | ~100 µM | [9][10] |
| HQL-79 | Enzymatic Activity | Recombinant Human HPGDS | 6 µM | [1][2] |
| TFC-007 | Enzymatic Activity | HPGDS Enzyme | 83 nM | [5][6] |
| TFC-007 | Enzymatic Activity | HPGDS Enzyme | 71 nM | [3] |
| TFC-007 | Competitive Binding | HPGDS | 320 nM | [3] |
| TAS-204 | Enzymatic Activity | Recombinant Human HPGDS | 23 nM / 24 nM | [3][11][12] |
| ZL-2102 (SAR-191801) | Enzymatic Activity | Human HPGDS | 9 nM | [13] |
| AT-56 | PGD2 Production | Human TE-671 cells (L-PGDS expressing) | ~3 µM | [14] |
Experimental Protocols
This section provides detailed protocols for two key cell-based assays for evaluating HPGDS inhibitors: a PGD2 release assay using mast cells and a fluorescence polarization-based inhibitor screening assay.
PGD2 Release Assay in Mast Cells (RBL-2H3)
This protocol describes the induction of PGD2 release from the rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells, and the subsequent quantification of PGD2 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, penicillin, and streptomycin
-
Anti-DNP IgE (monoclonal antibody)
-
DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)
-
HPGDS inhibitors
-
Tyrode's Buffer
-
PGD2 ELISA Kit
-
24-well tissue culture plates
Protocol:
-
Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitization: The next day, sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in fresh media for 24 hours[15].
-
Washing: After sensitization, gently wash the cells twice with Tyrode's Buffer to remove any unbound IgE.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the HPGDS inhibitor (or vehicle control) in Tyrode's Buffer for 30 minutes at 37°C.
-
Stimulation: Induce degranulation and PGD2 release by adding 200 ng/mL of DNP-BSA to each well[15].
-
Incubation and Collection: Incubate the plate for 30 minutes to 4 hours at 37°C[16]. After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.
-
PGD2 Quantification: Quantify the concentration of PGD2 in the collected supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
Fluorescence Polarization (FP) Based Inhibitor Screening Assay
This high-throughput screening assay measures the ability of a test compound to displace a fluorescently labeled HPGDS inhibitor from the enzyme's active site. A decrease in fluorescence polarization indicates successful displacement and suggests inhibitory activity.
Experimental Workflow:
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TFC 007 - CD Bioparticles [cd-bioparticles.net]
- 7. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 12. TAS-204 Datasheet DC Chemicals [dcchemicals.com]
- 13. | BioWorld [bioworld.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Rat basophilic leukemia cells (RBL-2H3) generate prostaglandin D2 (PGD2) after regulated upon activation, normal T-cell expressed and secreted (RANTES) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPGDS Inhibitor 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HPGDS Inhibitor 1 in mouse models, including its mechanism of action, dosage information, and detailed experimental protocols. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of inhibiting Hematopoietic Prostaglandin D Synthase (HPGDS).
Introduction
Hematopoietic Prostaglandin D Synthase (HPGDS) is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1][2][3][4] HPGDS is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells.[4] By catalyzing the isomerization of PGH2 to PGD2, HPGDS plays a pivotal role in the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and Duchenne muscular dystrophy (DMD).[1][3][5] this compound is a potent and selective inhibitor of HPGDS, offering a targeted approach to modulate PGD2-mediated inflammation.[6][7][8]
Mechanism of Action
This compound selectively binds to the active site of the HPGDS enzyme, preventing the conversion of PGH2 to PGD2. This leads to a reduction in the levels of PGD2 and its downstream pro-inflammatory metabolites.[1][4] The inhibition of PGD2 production is expected to alleviate the symptoms and progression of diseases driven by PGD2-mediated inflammation.
Signaling Pathway of HPGDS in Inflammation
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for HPGDS inhibitors in rodent models. It is important to note that dosages can vary significantly depending on the specific inhibitor, the mouse model, and the disease being studied.
| HPGDS Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Rat | 1 mg/kg and 10 mg/kg | Oral | Dose-dependent inhibition of PGD2 production in the spleen. T1/2 of 4.1 hours. | [6] |
| HQL-79 | Mouse (Cerebral Ischemia) | Not Specified | Not Specified | Increased infarct size, suggesting a neuroprotective role for HPGDS in this model. | [9] |
| HQL-79 | Mouse (Allergic Airway Inflammation) | Not Specified | Not Specified | Suppressed OVA-induced allergic airway inflammation. | [3] |
| PK007 | Mouse (DMD, mdx model) | 10 mg/kg/day | Oral Gavage | Improved hindlimb grip strength, reduced muscle necrosis (~20% less), and decreased fibrosis. | [5][10] |
| HPGDS inhibitor 3 | Mouse (Inflammation) | 0.003 - 1 mg/kg | Oral | Dose-dependent attenuation of PGD2 release. | [11] |
| HPGDS inhibitor 3 | Mouse (mdx model) | 1, 3, and 10 mg/kg/day | Oral | Enhanced functional recovery of injured limbs. | [11] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in mouse models, based on common practices for similar small molecule inhibitors.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)[10]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of inhibitor: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study cohort.
-
Weigh the inhibitor: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle solution: Prepare the vehicle solution (0.5% methylcellulose and 0.1% Tween 80 in sterile water).
-
Suspend the inhibitor: Add the weighed inhibitor to a sterile microcentrifuge tube. Add a small amount of the vehicle and vortex thoroughly to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. If the compound has low solubility, sonication may be required to achieve a fine suspension.[7]
-
Final concentration: The final concentration of the working solution should be calculated to ensure the desired dosage is administered in a standard volume (e.g., 100 µL for a 20g mouse).[7]
-
Storage: Store the prepared suspension at 4°C for short-term use. For longer-term storage, consult the manufacturer's instructions, though freshly prepared suspensions are recommended.
Protocol 2: Administration of this compound via Oral Gavage
Procedure:
-
Animal Handling: Gently restrain the mouse, ensuring minimal stress.
-
Dosage Calculation: Based on the individual mouse's weight, calculate the precise volume of the inhibitor suspension to be administered.
-
Loading the Syringe: Vortex the inhibitor suspension to ensure homogeneity before drawing the calculated volume into a 1 mL syringe fitted with an appropriately sized oral gavage needle.
-
Administration: Carefully insert the gavage needle into the mouse's esophagus, ensuring it does not enter the trachea. Slowly dispense the solution.
-
Monitoring: After administration, monitor the mouse for any signs of distress.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with this compound.
Conclusion
This compound represents a promising therapeutic agent for a variety of inflammatory and allergic diseases. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies in mouse models. Careful consideration of the specific inhibitor, dosage, and mouse model is crucial for obtaining meaningful and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PGE Synthase | TargetMol [targetmol.com]
- 8. This compound | Prostaglandin D Synthase (hematopoietic-type) Inhibitor I | PG Synthase | Ambeed.com [ambeed.com]
- 9. Protective role of hematopoietic prostaglandin D synthase in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Administration of HPGDS Inhibitor 1 in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the oral administration of HPGDS inhibitor 1 (also referred to as compound 8 in some literature) in rat models. It includes a summary of its pharmacokinetic and pharmacodynamic properties, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1][2][3][4] HPGDS catalyzes the conversion of PGH2 to PGD2, which then exerts its effects through the DP1 and DP2 receptors.[5][6] Inhibition of HPGDS is a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).[1][7] this compound is a potent, selective, and orally active inhibitor of HPGDS with demonstrated efficacy in animal models.[1][8]
Signaling Pathway of PGD2 Synthesis and Action
The following diagram illustrates the enzymatic pathway leading to PGD2 production and its subsequent signaling. HPGDS inhibitors, like this compound, block the conversion of PGH2 to PGD2.
Caption: HPGDS Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC₅₀ (nM) |
| Enzyme Assay | HPGDS | Human, Rat, Dog, Sheep | 0.5 - 2.3 |
| Cellular Assay | HPGDS | - | 32 |
Data sourced from multiple references.[1][8]
Table 2: Pharmacokinetic Profile of this compound in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Bioavailability (%) | T₁/₂ (hours) |
| This compound | 1 | 76 | 4.1 |
Data sourced from multiple references.[1][8]
Table 3: Pharmacodynamic Effect of Oral this compound in Rats
| Dose (mg/kg) | Tissue | Effect | Correlation |
| 1 and 10 | Spleen | Time- and dose-dependent inhibition of PGD2 production | PGD2 inhibition is inversely correlated with plasma concentration of the inhibitor |
Data sourced from multiple references.[1][8]
Experimental Protocols
This section provides detailed protocols for the oral administration of this compound to rats and subsequent analysis.
Experimental Workflow for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
The diagram below outlines the typical workflow for a PK/PD study involving oral administration of this compound in rats.
References
- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HPGDS Inhibitor 1: In Vivo PGD2 Production Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1][2][3] PGD2 is synthesized from prostaglandin H2 (PGH2) and is primarily produced by mast cells, antigen-presenting cells, and Th2 lymphocytes.[1] Its overproduction is associated with various pathological conditions, including asthma, allergic rhinitis, and atopic dermatitis. HPGDS inhibitor 1 is a potent, selective, and orally active inhibitor of HPGDS, designed to block the production of PGD2 in vivo, offering a promising therapeutic strategy for inflammatory diseases.[1] This document provides detailed application notes and protocols for utilizing this compound to inhibit PGD2 production in a preclinical research setting.
Mechanism of Action
This compound selectively binds to the active site of the HPGDS enzyme, preventing the isomerization of PGH2 to PGD2.[4] This targeted inhibition reduces the localized and systemic levels of PGD2, thereby mitigating its pro-inflammatory effects, which include vasodilation, bronchoconstriction, and the recruitment of eosinophils and lymphocytes.[1]
Below is a diagram illustrating the signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 0.6 nM | Human, Rat, Dog, Sheep | Enzyme Assay | [5] |
| IC₅₀ | 32 nM | Not Specified | Cellular Assay | [5] |
| Selectivity | No inhibition of L-PGDS, mPGES, COX-1, COX-2, or 5-LOX | Human | Not Specified | [5] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 76% | Oral | [5] |
| Half-life (T₁/₂) | 4.1 hours | Oral | [5] |
Table 3: In Vivo Efficacy of this compound in Rats
| Dose (Oral) | Time Point | PGD2 Inhibition in Spleen | Reference |
| 1 mg/kg | Various | Time- and dose-dependent | [4][5] |
| 10 mg/kg | Various | Time- and dose-dependent | [4][5] |
Experimental Protocols
This section provides detailed protocols for the in vivo evaluation of this compound in a rat model.
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), 20-gauge, 1.5-inch, curved with a 2.25-mm ball tip
-
Syringes (1 mL)
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Preparation of Dosing Solution:
-
A formulation of 10% DMSO in corn oil is recommended for in vivo studies.[1]
-
First, prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing volume of 10 mL/kg, you can prepare a 2.5 mg/mL stock in DMSO.[1]
-
To prepare the final dosing solution, add 1 part of the DMSO stock solution to 9 parts of corn oil. For example, to make 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of corn oil.[1]
-
Vortex the solution thoroughly to ensure it is a clear and homogenous solution.[1]
-
Prepare fresh dosing solutions daily.
-
-
Animal Handling and Acclimation:
-
House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the animals to acclimate for at least one week before the start of the experiment.
-
-
Oral Gavage Administration:
-
Gently restrain the rat by scruffing the back of the neck to immobilize the head.
-
Introduce the gavage needle into the oral cavity, passing it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle as it advances. Do not force the needle.
-
Once the needle is in the esophagus, administer the prepared this compound solution in a slow and steady bolus. A typical dosing volume is 10 mL/kg.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Spleen Tissue Collection and Homogenization
Materials:
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Tissue homogenizer (e.g., Polytron)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Euthanasia and Spleen Collection:
-
At predetermined time points after the administration of this compound, euthanize the rats using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy and carefully excise the spleen.
-
Rinse the spleen with ice-cold PBS to remove any excess blood.
-
Blot the spleen dry with a laboratory wipe.
-
Snap-freeze the spleen in liquid nitrogen and store at -80°C until homogenization.
-
-
Tissue Homogenization:
-
Weigh the frozen spleen tissue.
-
Add ice-cold PBS to the tissue (e.g., 5 mL of PBS per gram of tissue).[6]
-
Homogenize the tissue on ice using a tissue homogenizer until a uniform consistency is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 4,500 x g for 20 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the spleen extract.
-
For further purification to remove high molecular weight proteins, the supernatant can be ultra-filtered using a 10 kDa molecular weight cut-off centrifugal concentrator.[6]
-
Store the spleen extract at -80°C until PGD2 analysis.
-
Protocol 3: Quantification of PGD2 Levels using Enzyme Immunoassay (EIA)
Materials:
-
PGD2 ELISA Kit (commercially available)
-
Spleen extracts (from Protocol 2)
-
Microplate reader
Procedure:
-
Assay Preparation:
-
ELISA Procedure (Competitive Inhibition Method):
-
Add 50 µL of the standard or spleen extract sample to each well of the pre-coated 96-well plate.[5]
-
Immediately add 50 µL of the prepared Detection Reagent A to each well. Shake to mix and incubate for 1 hour at 37°C.[5]
-
Aspirate the liquid from each well and wash the plate three times with the provided wash buffer.[5]
-
Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.[5]
-
Aspirate and wash the plate five times.[5]
-
Add 90 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[5]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.[5]
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGD2 concentration in the spleen extract samples by interpolating their absorbance values from the standard curve.
-
Normalize the PGD2 concentration to the total protein concentration of the spleen extract, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Experimental Workflow
The following diagram outlines the complete experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]
- 6. Determination of Prostaglandin Profiles in LPS-Challenged Guinea Pig Spleen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPGDS Inhibitor 1 in a Sheep Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Prostaglandin D2 (PGD2), produced by hematopoietic prostaglandin D synthase (HPGDS), is a key mediator in the pathophysiology of asthma, contributing to bronchoconstriction, eosinophil infiltration, and the release of pro-inflammatory cytokines.[1] Inhibition of HPGDS presents a promising therapeutic strategy for mitigating the allergic inflammatory cascade in asthma.[1]
This document provides a detailed protocol for evaluating the efficacy of HPGDS inhibitor 1 in a well-established sheep model of allergic asthma. The sheep model is highly relevant for studying human asthma due to similarities in lung anatomy, physiology, and immune responses to allergens.[2][3]
Signaling Pathway of PGD2 in Asthma
HPGDS catalyzes the conversion of PGH2 to PGD2 in mast cells and Th2 lymphocytes. PGD2 then acts on two primary receptors: the DP1 receptor, which can mediate vasodilation and inhibit platelet aggregation, and the DP2 receptor (also known as CRTH2), which is crucial in allergic inflammation. Activation of the DP2 receptor on Th2 cells, eosinophils, and innate lymphoid cells type 2 (ILC2s) promotes their recruitment, activation, and the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. These cytokines, in turn, contribute to airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness. By inhibiting HPGDS, the production of PGD2 is reduced, thereby dampening the downstream inflammatory signaling cascade.
Experimental Protocol
This protocol is based on established methodologies for inducing allergic asthma in sheep using house dust mite (HDM) allergen and incorporates the administration of this compound.[3]
Animal Selection and Sensitization
-
Animal Model: Adult Merino or Dorset crossbred sheep are suitable for this model.
-
Sensitization:
-
Screen sheep for natural sensitization to Ascaris suum or sensitize them to house dust mite (HDM) extract.
-
For HDM sensitization, immunize sheep subcutaneously with 100 µg of HDM extract (e.g., Greer Laboratories) emulsified in alum adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific).
-
Administer booster immunizations at weeks 4 and 8.
-
Confirm sensitization by measuring HDM-specific IgE levels in serum using an ELISA. Sheep with high titers of HDM-specific IgE are selected for the study.
-
Experimental Groups
-
Group 1: Vehicle Control + Saline Challenge: Sheep receive the vehicle for this compound and are challenged with aerosolized saline.
-
Group 2: Vehicle Control + HDM Challenge: Sheep receive the vehicle and are challenged with aerosolized HDM.
-
Group 3: this compound + HDM Challenge: Sheep receive this compound and are challenged with aerosolized HDM.
Administration of this compound
This compound has demonstrated efficacy in a sheep asthma model.[4] Based on its description as an orally potent inhibitor, oral administration is a viable route.[1]
-
Inhibitor: this compound (also referred to as compound 8 in some literature).
-
Formulation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable vehicle (e.g., 0.5% methylcellulose). The precise vehicle should be determined based on the inhibitor's solubility and stability.
-
Dosage and Administration:
-
Oral Gavage: Administer this compound orally at a dose of 1-5 mg/kg body weight. The optimal dose may require preliminary dose-ranging studies.
-
Timing: Administer the inhibitor once daily for 3 consecutive days prior to the allergen challenge, with the final dose given 1-2 hours before the challenge.
-
Allergen Challenge and Measurement of Airway Responses
-
Baseline Measurements: Prior to the challenge, measure baseline lung function, specifically airway resistance (RL) and dynamic compliance (Cdyn), in conscious sheep fitted with a nasopharyngeal tube and an esophageal balloon.
-
Aerosol Challenge:
-
Administer an aerosol of either sterile saline (for the control group) or HDM extract (5 mg/mL) for 20 minutes using a jet nebulizer.
-
Measure RL and Cdyn immediately after the challenge and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) to assess the early and late asthmatic responses.
-
-
Airway Hyperresponsiveness (AHR):
-
Twenty-four hours after the HDM challenge, perform a carbachol challenge to assess AHR.
-
Administer increasing concentrations of aerosolized carbachol and measure the provocative concentration of carbachol that causes a 400% increase in RL (PC400).
-
Bronchoalveolar Lavage (BAL)
-
Procedure: Perform a bronchoalveolar lavage 24 hours after the allergen challenge to collect airway inflammatory cells.
-
Lightly sedate the sheep.
-
Instill 3 x 20 mL aliquots of sterile saline into a subsegmental bronchus via a fiber-optic bronchoscope.
-
Gently aspirate the fluid after each instillation.
-
-
BAL Fluid Analysis:
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a modified Wright-Giemsa stain to perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes).
-
Centrifuge the remaining BAL fluid and store the supernatant at -80°C for subsequent analysis of PGD2 levels, cytokines (IL-4, IL-5, IL-13), and other inflammatory mediators by ELISA.
-
Experimental Workflow
References
- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddl-conference.com [ddl-conference.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pharmacokinetic Analysis of HPGDS Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. Inhibition of HPGDS presents a promising therapeutic strategy for a range of inflammatory conditions, including asthma and allergic rhinitis. "HPGDS inhibitor 1" is a potent and selective inhibitor of HPGDS. A thorough understanding of its pharmacokinetic (PK) profile is essential for its development as a therapeutic agent. These application notes provide detailed protocols for the pharmacokinetic analysis of this compound in a preclinical setting, specifically in rats. The described methods are designed to be a comprehensive guide for researchers in this field.
HPGDS Signaling Pathway
The enzymatic pathway leading to the production of PGD2 involves the conversion of arachidonic acid to the intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. HPGDS then catalyzes the isomerization of PGH2 to PGD2.[1] PGD2 exerts its biological effects by binding to its receptors, DP1 and DP2 (also known as CRTH2).[1]
Figure 1: HPGDS Signaling Pathway and Point of Inhibition.
Pharmacokinetic Parameters of HPGDS Inhibitors
The following table summarizes key pharmacokinetic parameters for this compound (also known as compound 8) and another HPGDS inhibitor, PK007, in preclinical species. This data provides a comparative overview of their bioavailability and half-life.
| Compound | Species | Dose Route | Bioavailability (%) | T1/2 (hours) |
| This compound (compound 8) | Rat | Oral | 76 | 4.1 |
| PK007 | Mouse | Oral | 81 | 3.0 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose pharmacokinetic study of this compound in rats following oral administration.
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Animals are fasted overnight (approximately 12 hours) before dosing.
2. Formulation and Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
3. Blood Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein or jugular vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the protein precipitation method for extracting this compound from rat plasma.
1. Reagents and Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).
-
Add 150 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Bioanalytical Method
This protocol provides a general framework for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will need to be optimized for the particular instrument and the physicochemical properties of this compound.
1. LC-MS/MS System:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
2. Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and the internal standard. This involves direct infusion of the standards into the mass spectrometer to determine the optimal collision energy and fragment ions.
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to achieve maximum sensitivity.
4. Bioanalytical Method Validation:
-
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and IS.
-
Linearity: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Within-run and between-run accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).
-
Recovery: Consistent and reproducible extraction recovery.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, and long-term).
-
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of this compound.
Figure 2: Experimental Workflow for Pharmacokinetic Analysis.
Conclusion
These application notes provide a detailed framework for conducting a preclinical pharmacokinetic study of this compound. The protocols for in vivo studies, sample preparation, and LC-MS/MS analysis, along with the principles of bioanalytical method validation, offer a comprehensive guide for researchers. Adherence to these methodologies will ensure the generation of high-quality, reliable pharmacokinetic data, which is crucial for the successful development of novel HPGDS inhibitors as therapeutic agents.
References
Application Note: Measuring the Efficacy of HPGDS Inhibitor 1 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator of inflammatory processes, particularly in allergic reactions and other inflammatory diseases.[1][2] HPGDS catalyzes the conversion of PGH2 to PGD2, making it a significant therapeutic target for the development of novel anti-inflammatory drugs.[1][2] HPGDS inhibitor 1 is a potent and selective inhibitor of HPGDS, demonstrating significant potential in preclinical studies.[3] This application note provides detailed protocols for measuring the efficacy of this compound in tissue samples by quantifying its primary pharmacodynamic effect: the reduction of PGD2 levels.
Signaling Pathway and Inhibition
Experimental Workflow Overview
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound. Efficacy in tissue samples should be determined experimentally by measuring the reduction in PGD2 levels following treatment.
| Assay Type | Target Species | IC50 Value | Reference |
| Enzymatic Assay | Human, Rat, Dog, Sheep | 0.5 - 2.3 nM | [4] |
| Cellular Assay | Human | 32 nM | [3] |
Experimental Protocols
Protocol 1: Tissue Homogenate Preparation
This protocol describes the preparation of tissue homogenates for subsequent PGD2 analysis.
Materials and Reagents:
-
Tissue samples (e.g., lung, spleen, skin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Excise tissues of interest from control and this compound-treated animals.
-
Immediately rinse the tissues in ice-cold PBS to remove excess blood.[5][6]
-
Weigh the tissue samples. A typical starting amount is 50-100 mg.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold lysis buffer to the tissue at a ratio of 1:9 (e.g., 100 mg of tissue in 900 µL of buffer).[5]
-
Homogenize the tissue on ice until no visible chunks remain. For tougher tissues, a mechanical homogenizer may be necessary.
-
To further lyse the cells, sonicate the homogenate or perform several freeze-thaw cycles.[5]
-
Centrifuge the homogenate at 5,000-10,000 x g for 10 minutes at 4°C to pellet cellular debris.[5][6]
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a fresh, pre-chilled microcentrifuge tube.
-
Proceed immediately to the PGD2 ELISA or store the homogenate at -80°C. Avoid repeated freeze-thaw cycles.[5][7]
Protocol 2: Prostaglandin D2 (PGD2) ELISA
This protocol outlines a general procedure for a competitive ELISA to quantify PGD2 levels in tissue homogenates. It is recommended to follow the specific instructions provided with your chosen commercial ELISA kit.
Materials and Reagents:
-
PGD2 ELISA Kit (containing PGD2 standard, HRP-conjugated PGD2, anti-PGD2 antibody-coated plate, wash buffer, substrate, and stop solution)
-
Tissue homogenates (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting lyophilized standards.
-
Standard Curve Preparation: Create a serial dilution of the PGD2 standard to generate a standard curve. A typical range might be from 15.63 to 1000 pg/mL.[6]
-
Sample and Standard Addition:
-
Add 50 µL of the prepared PGD2 standards and tissue homogenate samples to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of HRP-conjugated PGD2 to each well (except the blank).
-
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.[6]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the prepared wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A color change (typically blue) will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change (typically to yellow).
-
Data Acquisition: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[3]
Protocol 3: Data Analysis and Interpretation
-
Standard Curve Generation: Plot the OD values of the standards against their known concentrations. Perform a four-parameter logistic curve fit to generate the standard curve.
-
PGD2 Concentration Calculation: Determine the PGD2 concentration in each tissue sample by interpolating their OD values from the standard curve.
-
Normalization: To account for variations in tissue size and homogenization efficiency, normalize the PGD2 concentration to the total protein concentration of the tissue homogenate (determined by a BCA or Bradford assay). The final units will be pg of PGD2 per mg of total protein.
-
Dose-Response Analysis: Plot the normalized PGD2 concentrations against the corresponding doses of this compound. Use non-linear regression to fit a dose-response curve and calculate the in-tissue IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in PGD2 levels.[8][9]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the reduction in PGD2 levels between control and inhibitor-treated groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This application note provides a comprehensive framework for assessing the efficacy of this compound in tissue samples. By accurately quantifying the reduction in PGD2 levels, researchers can effectively evaluate the in vivo potency and pharmacodynamic properties of this and other HPGDS inhibitors, facilitating their development as potential therapeutics for a range of inflammatory conditions.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Prostaglandin D2 (PGD2) Elisa Kit – AFG Scientific [afgsci.com]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 9. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Troubleshooting & Optimization
HPGDS inhibitor 1 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with HPGDS Inhibitor 1, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS).[1][2] HPGDS is an enzyme that catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2).[3][4] PGD2 is a key mediator in inflammatory and allergic responses.[3][5] By inhibiting HPGDS, this compound blocks the production of PGD2, thereby reducing inflammation.[6] It is noted for its high potency, with an IC50 of 0.6 nM in enzyme assays and 32 nM in cellular assays.[1][2]
Q2: What is the recommended solvent for preparing a stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[7][8] It is soluble in DMSO at concentrations up to 55 mg/mL (144.22 mM).[7]
Q3: How should I store the solid compound and stock solutions?
A3:
-
Solid Compound: Store the powder at -20°C for up to 3 years.[7]
-
Stock Solutions (in DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][7]
Q4: My inhibitor shows no effect in my cell-based assay. Is the product faulty?
A4: While product quality is rigorously tested, a lack of effect in a cell-based assay can arise from several factors. The IC50 values reported on datasheets are often from purified enzyme assays, which can differ significantly from results in a cellular environment due to factors like cell permeability and protein binding.[7] It is crucial to establish a dose-response curve in your specific experimental system to determine the optimal concentration. Solubility issues upon dilution into aqueous media can also significantly lower the effective concentration.
Troubleshooting Guide: Solubility Issues
Q1: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. The DMSO concentration in the final working solution should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate. If you observe precipitation, consider the following troubleshooting steps.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes how to prepare a 10 mM stock solution in DMSO and subsequently dilute it into an aqueous buffer for a final assay concentration of 10 µM.
-
Prepare 10 mM Stock Solution in DMSO:
-
Prepare Intermediate Dilutions (Serial Dilution):
-
To minimize precipitation, perform a serial dilution rather than a single large dilution.
-
Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Prepare a 100 µM intermediate solution by diluting 10 µL of the 1 mM solution into 90 µL of your final aqueous buffer. Vortex gently after addition.
-
-
Prepare Final 10 µM Working Solution:
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of your final aqueous buffer. This results in a final DMSO concentration of 0.1%.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in your buffer of choice using nephelometry (light scattering) to detect precipitation.[10]
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
Dispense 99 µL of your chosen aqueous buffer into each well of a clear 96-well plate.
-
-
Compound Addition and Serial Dilution:
-
Add 1 µL of the 10 mM DMSO stock to the first well (A1). This creates a 100 µM solution. Mix well by pipetting up and down.
-
Perform a 2-fold serial dilution across the plate: Transfer 50 µL from well A1 to well A2, mix, then transfer 50 µL from A2 to A3, and so on.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.
-
-
Data Analysis:
-
The kinetic solubility limit is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
-
Data Presentation
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent | Maximum Solubility | Notes |
| DMSO | 55 mg/mL (144.22 mM)[7] | Recommended for stock solutions. Sonication may be required.[7] |
| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL (6.56 mM)[11] | Suitable for in vivo oral administration.[11] |
| Aqueous Buffer (e.g., PBS, pH 7.4) | < 10 µg/mL | Low solubility. Prone to precipitation from DMSO stocks. |
Table 2: Example Preparation of Working Solutions from a 10 mM DMSO Stock
| Desired Final Concentration | Final DMSO % | Volume of 10 mM Stock | Volume of Buffer |
| 100 µM | 1.0% | 10 µL | 990 µL |
| 10 µM | 0.1% | 1 µL | 999 µL |
| 1 µM | 0.01% | 0.1 µL | 999.9 µL |
Note: For concentrations requiring less than 0.5 µL of stock, a serial dilution is strongly recommended.
Visualizations
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting precipitation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. This compound | PGE Synthase | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPGDS Inhibitor 1 Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HPGDS inhibitor 1. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS).[1][2] HPGDS is an enzyme that catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2).[3][4] By inhibiting HPGDS, this compound blocks the production of PGD2, a key mediator in inflammatory and allergic responses.[5][6]
Q2: What are the reported IC50 values for this compound?
This compound has demonstrated high potency in both enzymatic and cellular assays. The reported half-maximal inhibitory concentration (IC50) values are:
Q3: What is the selectivity profile of this compound?
This compound is highly selective for HPGDS and does not show significant inhibition against other related enzymes such as human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX.[2]
Q4: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[7][8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer or cell culture medium.
Q5: What is the recommended storage condition for this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][8] A stock solution in DMSO can be stored at -80°C for up to a year or at -20°C for shorter periods.[2][7]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of HPGDS in my in vitro enzymatic assay.
-
Question: Why is this compound not showing activity in my enzyme assay?
-
Answer: There are several potential reasons for a lack of inhibitory activity. First, verify the integrity and activity of your recombinant HPGDS enzyme. Enzymes can lose activity due to improper storage or handling.[9] It is also crucial to ensure the correct buffer composition and pH, as enzyme activity is highly dependent on these conditions.[9] Finally, confirm the concentration of your inhibitor stock solution and ensure that the final concentration in the assay is within the expected effective range (around the IC50 of ~0.6-0.7 nM).
Issue 2: The inhibitor shows high potency in the enzyme assay but weak activity in my cell-based assay.
-
Question: Why is there a discrepancy between the enzymatic and cellular assay results?
-
Answer: A significant difference between enzymatic and cellular IC50 values is not uncommon. The higher cellular IC50 (~32 nM) compared to the enzymatic IC50 (~0.6-0.7 nM) can be attributed to several factors.[2] Cell permeability can be a major hurdle; the inhibitor may not be efficiently entering the cells to reach its target. The inhibitor could also be subject to efflux pumps that actively remove it from the cytoplasm. Additionally, the presence of serum proteins in the cell culture medium can bind to the inhibitor, reducing its free concentration available to interact with the intracellular HPGDS. Consider optimizing the assay by reducing serum concentration or using a serum-free medium for the duration of the inhibitor treatment, if your cells can tolerate it.
Issue 3: I am observing high variability between replicate wells in my cellular assay.
-
Question: What could be causing inconsistent results in my cell-based assay?
-
Answer: High variability can stem from several sources. Ensure a homogenous cell suspension when seeding your plates to have a consistent cell number in each well. Pipetting errors, especially with small volumes of a potent inhibitor, can also lead to significant variations.[10] To minimize this, use calibrated pipettes and prepare a master mix of your inhibitor dilutions.[10] Finally, edge effects in microplates can sometimes cause variability; consider avoiding the outer wells or filling them with a blank solution.
Issue 4: The inhibitor appears to be toxic to my cells at higher concentrations.
-
Question: How can I differentiate between specific inhibition of HPGDS and general cytotoxicity?
-
Answer: It is important to determine a concentration range where the inhibitor is effective without causing significant cell death. You can assess cell viability in parallel with your functional assay using methods like MTT or trypan blue exclusion. If you observe a decrease in PGD2 production at concentrations that also reduce cell viability, the effect may be due to cytotoxicity. The optimal working concentration should be one that effectively inhibits HPGDS without compromising cell health.
Data Presentation
| Parameter | Value | Assay Type | Reference(s) |
| IC50 | ~0.6-0.7 nM | Enzymatic Assay | [1],[7] |
| IC50 | ~32 nM | Cellular Assay | [2] |
| Selectivity | High for HPGDS | Various | [2] |
| Solubility | Soluble in DMSO | - | [8],[7] |
| Storage (Solid) | -20°C | - | [1],[8] |
| Storage (DMSO Stock) | -80°C (1 year) | - | [2],[7] |
Experimental Protocols
In Vitro HPGDS Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of this compound in a purified enzyme system.
Materials:
-
Recombinant human HPGDS enzyme
-
This compound
-
PGH2 (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM GSH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 0.01 nM to 100 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.
-
Enzyme Preparation: Dilute the recombinant HPGDS enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted HPGDS enzyme. b. Add 25 µL of the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. d. Initiate the reaction by adding 25 µL of the PGH2 substrate.
-
Detection: Immediately measure the product formation (PGD2) over time using a microplate reader. The detection method will depend on the specific assay kit used (e.g., absorbance or fluorescence-based).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Assay for HPGDS Inhibition
This protocol measures the ability of this compound to block the production of PGD2 in a cellular context. Mast cells or other cell types that endogenously express HPGDS are suitable for this assay.
Materials:
-
Mast cells (e.g., LAD2, RBL-2H3)
-
Cell culture medium
-
This compound
-
Cell stimulation agent (e.g., calcium ionophore A23187, IgE/anti-IgE)
-
PGD2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in cell culture medium. The concentration range should be selected based on the expected cellular IC50 (e.g., 1 nM to 1 µM). b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control. c. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Cell Stimulation: a. Add the stimulating agent to each well to induce PGD2 production. b. Incubate for the optimal time required for PGD2 release (this should be determined empirically, e.g., 30-60 minutes).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
PGD2 Measurement: Quantify the concentration of PGD2 in the collected supernatants using a PGD2 ELISA kit, following the manufacturer's instructions.[11][12]
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cellular HPGDS inhibition assay.
References
- 1. HPGDS-inhibitor-1 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. PGDS - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PGE Synthase | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: HPGDS Inhibitor 1 In Vivo Experiments
Welcome to the technical support center for in vivo experiments using HPGDS inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the in vivo application of this potent and selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2] Its primary mechanism of action is to block the conversion of PGH2 to PGD2, a key mediator in allergic and inflammatory responses.[3] It shows high selectivity for HPGDS over other related enzymes such as L-PGDS, mPGES, COX-1, and COX-2.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 1 year.[4]
Q3: In which animal models has this compound or similar HPGDS inhibitors shown efficacy?
A3: HPGDS inhibitors have demonstrated efficacy in various preclinical animal models, including sheep models of asthma, rat models of inflammation, and mouse models of Duchenne muscular dystrophy (DMD) and allergic inflammation.[1][5][6][7]
Q4: What is the general pharmacokinetic profile of this compound?
A4: In rats, this compound has shown excellent pharmacokinetic properties, including good oral bioavailability (approximately 76%) and a half-life of around 4.1 hours when administered at a dose of 1 mg/kg.[1]
Troubleshooting Guide
Formulation and Administration Issues
Q: My this compound is not dissolving properly for in vivo administration. What can I do?
A: this compound is poorly soluble in aqueous solutions. A common approach is to first dissolve the compound in an organic solvent like DMSO and then further dilute it in a vehicle suitable for in vivo use.
-
Recommended Vehicle: A widely used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[8]
-
Solubilization Technique: Sonication can aid in the dissolution of the compound in DMSO.[4] Gentle warming (to around 37°C) can also be attempted, but be cautious about the compound's stability at higher temperatures.
-
Particle Size Reduction: For oral administration, reducing the particle size of the solid compound (micronization) can increase the surface area and improve the dissolution rate.[3]
Q: I am observing precipitation of the inhibitor in my formulation upon standing or after injection. How can I prevent this?
A: Precipitation can be a significant issue with poorly soluble compounds.
-
Optimize Vehicle Composition: You may need to adjust the percentages of the co-solvents in your vehicle. Increasing the proportion of PEG300 or trying other pharmaceutically acceptable co-solvents might improve stability.
-
Prepare Fresh Formulations: It is highly recommended to prepare the formulation fresh before each experiment to minimize the risk of precipitation.
-
Check for pH Effects: Ensure the pH of your final formulation is compatible with the inhibitor's solubility.
Efficacy and Pharmacodynamic Issues
Q: I am not observing the expected reduction in PGD2 levels in my animal model. What could be the reason?
A: Several factors can contribute to a lack of efficacy.
-
Inadequate Dose: The dose of this compound may be insufficient for the specific animal model and disease state. A dose-response study is recommended to determine the optimal dose. Doses ranging from 1 mg/kg to 10 mg/kg have been used in rats.[1]
-
Suboptimal Formulation/Bioavailability: If the inhibitor is not properly solubilized or precipitates, its bioavailability will be low. Refer to the formulation troubleshooting section.
-
Timing of Measurement: The half-life of the inhibitor should be considered when timing the collection of samples for PGD2 measurement. In rats, the half-life is approximately 4.1 hours.[1]
-
Method of PGD2 Measurement: PGD2 is an unstable molecule. It is often recommended to measure its more stable metabolites, such as tetranor-PGDM, in urine or plasma.[9][10] Ensure your sample collection and analysis methods are validated.
-
Target Engagement: Confirm that the inhibitor is reaching the target tissue at a sufficient concentration to inhibit HPGDS. This can be assessed by measuring inhibitor levels in plasma and the tissue of interest.
Q: The inhibitor shows good in vitro potency, but the in vivo efficacy is poor. Why?
A: The discrepancy between in vitro and in vivo results is a common challenge in drug development.
-
Pharmacokinetic Properties: Poor in vivo efficacy can be due to rapid metabolism, poor absorption, or rapid clearance of the compound. A full pharmacokinetic study is essential to understand the exposure of the inhibitor in your animal model.
-
Protein Binding: High plasma protein binding can reduce the concentration of the free, active inhibitor available to engage with the target.
-
Off-Target Effects: The inhibitor might have off-target effects that counteract its intended therapeutic action.
Safety and Tolerability Issues
Q: I am observing unexpected side effects or toxicity in my animals. What should I do?
A: Unexpected toxicity can arise from the inhibitor itself or the vehicle.
-
Vehicle Toxicity: Some vehicles, especially those with high concentrations of organic solvents, can cause local irritation or systemic toxicity. Always include a vehicle-only control group in your experiments.
-
Off-Target Pharmacology: this compound is highly selective, but at high concentrations, off-target effects cannot be ruled out.[1] Consider performing a broader pharmacology screen to identify potential off-target activities.
-
Dose Reduction: If toxicity is observed, reducing the dose or the frequency of administration is the first step.
-
Clinical Observations: Carefully monitor the animals for any signs of distress, changes in behavior, or weight loss.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 | Reference |
| Enzyme Assay | Human | 0.6 nM | [1] |
| Cellular Assay | Human | 32 nM | [1] |
| Enzyme Assay | Rat | 0.5 - 2.3 nM | [3] |
| Enzyme Assay | Dog | 0.5 - 2.3 nM | [3] |
| Enzyme Assay | Sheep | 0.5 - 2.3 nM | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, oral)
| Parameter | Value | Reference |
| Bioavailability (F) | 76% | [1] |
| Half-life (t1/2) | 4.1 hours | [1] |
Table 3: In Vivo Efficacy of HPGDS Inhibitors in Animal Models
| Animal Model | Inhibitor | Dose | Route | Key Findings | Reference |
| Sheep Asthma Model | This compound | 1 mg/mL | - | Demonstrated efficacy | [1] |
| Rat Inflammation Model | This compound | 1 and 10 mg/kg | Oral | Dose-dependent reduction in spleen PGD2 | [1] |
| Mouse DMD Model (mdx) | PK007 (similar HPGDS inhibitor) | - | Oral | Reduced myonecrosis and macrophage infiltration, improved muscle strength | [5][6][7] |
| Mouse Allergic Airway Inflammation | HQL-79 | - | - | Suppressed OVA-induced inflammation | [11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure you do not insert it too far.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.
-
Compound Administration: Once the needle is in the correct position, slowly administer the prepared formulation.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Securely restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, which is located on the left side.
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or an organ.
-
Compound Administration: Slowly inject the formulation into the peritoneal cavity.
-
Post-Injection Monitoring: Return the rat to its cage and observe for any adverse reactions at the injection site or systemic effects.
Protocol 3: Measurement of PGD2 Metabolites in Urine
-
Urine Collection: House animals in metabolic cages to collect urine over a specified period (e.g., 24 hours).
-
Sample Preparation: Centrifuge the collected urine to remove any debris. The supernatant can be stored at -80°C until analysis.
-
Metabolite Measurement: Use a validated enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS) method to quantify the concentration of a stable PGD2 metabolite, such as tetranor-PGDM.[9]
-
Data Normalization: Normalize the metabolite concentration to the creatinine concentration in the urine to account for variations in urine volume.
Visualizations
Caption: HPGDS Signaling Pathway and the Action of this compound.
Caption: General Workflow for In Vivo Experiments with this compound.
Caption: Troubleshooting Decision Tree for this compound In Vivo Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | PGE Synthase | TargetMol [targetmol.com]
- 9. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 11. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
HPGDS inhibitor 1 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPGDS inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). HPGDS is an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). By inhibiting HPGDS, this compound blocks the production of PGD2, a key mediator in inflammatory and allergic responses.[1][2]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for HPGDS. It does not significantly inhibit other related enzymes in the prostaglandin biosynthesis pathway, including human lipocalin-type PGD synthase (L-PGDS), microsomal prostaglandin E synthase (mPGES), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX).[3][4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, -20°C is recommended. Stock solutions in a solvent such as DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[3] It is advisable to prepare working solutions fresh for in vivo experiments on the day of use.[5]
Q4: How should I prepare stock and working solutions of this compound?
This compound is soluble in DMSO.[6] For in vitro experiments, a stock solution can be prepared in DMSO and then further diluted in cell culture medium. For in vivo studies, a common formulation involves dissolving the inhibitor in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Due to its lipophilic nature, precipitation may occur when diluting in aqueous solutions; sonication can help to dissolve the compound fully.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cellular Assays
Question: I've observed potent inhibition in my enzymatic assay, but the effect is much weaker or absent in my cell-based experiments. Is the inhibitor faulty?
Answer: This is a common observation and not necessarily indicative of a faulty inhibitor. Several factors can contribute to a discrepancy between enzymatic and cellular IC50 values:
-
Cellular Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Cellular Metabolism: The inhibitor may be metabolized by the cells into an inactive form.
-
Protein Binding: The inhibitor may bind to proteins in the cell culture medium or within the cell, reducing its free concentration available to inhibit HPGDS.
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration and Incubation Time: It is recommended to perform a dose-response curve with a wide range of concentrations and vary the incubation time to determine the optimal experimental conditions for your specific cell type.[6]
-
Assess Cell Permeability: If possible, use analytical methods to measure the intracellular concentration of the inhibitor.
-
Use Serum-Free or Low-Serum Medium: To minimize protein binding, consider running the experiment in a medium with reduced serum content, if compatible with your cell line.
-
Co-incubate with Efflux Pump Inhibitors: To investigate the role of efflux pumps, you can co-incubate your cells with known efflux pump inhibitors.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Question: I'm observing cellular effects that are not consistent with the known function of HPGDS inhibition. How can I investigate potential off-target effects?
Answer: While this compound is highly selective, it is always good practice to experimentally verify its specificity in your system. Unexpected phenotypes could arise from off-target interactions, particularly at higher concentrations.
Troubleshooting Steps:
-
Perform a Kinase Panel Screen: To rule out off-target effects on other kinases, you can screen the inhibitor against a broad panel of kinases. This is a common practice in drug discovery to assess inhibitor selectivity.[7][8]
-
Use a Structurally Unrelated HPGDS Inhibitor: As a control, use a different, structurally unrelated HPGDS inhibitor. If the observed phenotype is recapitulated, it is more likely to be an on-target effect of HPGDS inhibition.
-
Rescue Experiment: If your cell line allows for it, you can perform a rescue experiment by adding exogenous PGD2 to the culture medium. If the observed phenotype is reversed, it strongly suggests an on-target effect.
-
Evaluate Compound Stability: The inhibitor may degrade in the cell culture medium over time, leading to a loss of activity or the formation of active metabolites with off-target effects. Assess the stability of the inhibitor in your experimental conditions using analytical methods like HPLC.
Issue 3: High Background or Low Signal in Prostaglandin Quantification Assays (ELISA)
Question: My ELISA results for PGD2 or other prostaglandins are showing high background or a weak signal. How can I improve my assay?
Answer: ELISA troubleshooting often involves optimizing several steps in the protocol.
Troubleshooting Steps:
-
Check Reagents and Plate Washer: Ensure all reagents are at room temperature before use and have not expired.[9] Verify that your plate washer is functioning correctly and that all wells are being washed and aspirated completely.[10][11]
-
Optimize Antibody and Sample Dilutions: The concentrations of your capture and detection antibodies, as well as your sample dilutions, may need to be optimized for your specific experimental conditions.
-
Review Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in the ELISA kit protocol.[11]
-
Prevent Cross-Contamination: Use fresh pipette tips for each sample and reagent to avoid cross-contamination.[9]
-
Sample Quality: Ensure that your samples have been properly stored and have not undergone multiple freeze-thaw cycles. Samples with high lipid content may not be suitable for ELISA.[10]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| HPGDS | 0.6 | Enzymatic | [3][5] |
| HPGDS | 32 | Cellular | [3][5] |
| L-PGDS | >10,000 | Cellular | [1] |
| mPGES | >10,000 | Cellular | [1] |
| COX-1 | >10,000 | Cellular | [1] |
| COX-2 | >10,000 | Cellular | [1] |
| 5-LOX | >10,000 | Cellular | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Unit | Reference |
| Bioavailability (oral) | 76 | % | [1][3] |
| Half-life (T1/2) | 4.1 | hours | [3] |
| Solubility (pH 6.5) | 1.5 | µg/mL | [1] |
Experimental Protocols
Protocol 1: Cellular HPGDS Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound in a cellular context by measuring the reduction in PGD2 production.
Materials:
-
Cell line expressing HPGDS (e.g., MEG-01)
-
Cell culture medium
-
This compound
-
DMSO
-
Calcium ionophore (e.g., A23187)
-
PGD2 ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a suitable multi-well plate at a density that will allow for optimal growth during the experiment.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired concentrations in cell culture medium. Add the diluted inhibitor to the cells and incubate for a predetermined period (e.g., 1-24 hours). Include a vehicle control (DMSO) group.
-
Stimulation of PGD2 Production: After the inhibitor pre-incubation, stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) for a short period (e.g., 30 minutes) to induce PGD2 release.[12]
-
Sample Collection: Collect the cell culture supernatant for PGD2 analysis.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGD2 production for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Inhibitor Off-Target Profiling
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound
-
Kinase panel screening service or in-house kinase assay platform
-
Appropriate buffers and reagents for the kinase assays
Procedure:
-
Select Kinase Panel: Choose a diverse panel of kinases representing different branches of the human kinome. Several companies offer fee-for-service kinase profiling.
-
Prepare Inhibitor: Provide the kinase profiling service with a sample of this compound at a specified concentration (e.g., 1 µM or in a dose-response format).
-
Perform Kinase Assays: The service will perform radiometric, fluorescence-based, or other types of kinase assays to measure the activity of each kinase in the presence of the inhibitor.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition of any kinase other than the intended target would indicate a potential off-target effect that may warrant further investigation.
Visualizations
Caption: HPGDS Signaling Pathway and Point of Inhibition.
Caption: Workflow for Investigating Unexpected Cellular Effects.
References
- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. abcam.com [abcam.com]
- 6. This compound | PGE Synthase | TargetMol [targetmol.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 9. biomatik.com [biomatik.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing HPGDS inhibitor 1 toxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize potential toxicity and optimize the use of HPGDS inhibitor 1 in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Potential Cause | Suggested Solution |
| High cell death or low viability at expected effective concentrations. | 1. Inhibitor concentration is too high for the specific cell line. 2. Off-target effects at higher concentrations. 3. Solvent (e.g., DMSO) toxicity. 4. Inhibitor precipitation in culture medium. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess cell viability using an MTT or similar assay. 2. Use the lowest effective concentration that achieves the desired level of HPGDS inhibition. This minimizes the risk of off-target effects.[1] 3. Ensure the final solvent concentration is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.1-0.5%. Run a solvent-only control. 4. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, refer to the "Solubility Issues" section in the FAQs. |
| Inconsistent or variable results between experiments. | 1. Cell passage number and health. 2. Inconsistent inhibitor preparation. 3. Mycoplasma contamination. 4. Edge effects in multi-well plates. | 1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.[2] 2. Prepare fresh stock solutions of the inhibitor regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] 3. Regularly test cell cultures for mycoplasma contamination. 4. To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium. |
| Observed IC50 in cellular assays is significantly higher than the enzymatic IC50. | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the inhibitor from the cells. 3. Inhibitor metabolism by the cells. 4. Binding of the inhibitor to serum proteins in the culture medium. | 1. Increase the incubation time to allow for better penetration. 2. Consider using cell lines with lower expression of efflux pumps, if known. 3. This is an inherent property of the cell line and inhibitor combination. The effective concentration will need to be determined empirically. 4. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line's health. Be aware that this can also affect cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The effective concentration of this compound can vary significantly between cell lines. Based on published data, the cellular IC50 for inhibition of PGD2 production is in the low nanomolar range (e.g., 32 nM in some systems)[3]. However, off-target effects and cytotoxicity may occur at higher concentrations. Therefore, we recommend performing a dose-response experiment starting from a low concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 10 µM) to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.
Q2: I am observing significant cell death even at low micromolar concentrations. What can I do?
A2: If you observe cytotoxicity, it is crucial to determine if it is due to on-target or off-target effects.
-
Confirm HPGDS expression: Ensure your cell line expresses hematopoietic prostaglandin D synthase (HPGDS). The inhibitor's effect may be unrelated to HPGDS if the target is not present.
-
Titrate the inhibitor concentration: As mentioned above, perform a careful dose-response analysis to find a concentration that inhibits HPGDS without causing significant cell death.
-
Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to achieve HPGDS inhibition while minimizing toxicity.
-
Assess apoptosis: Use assays like caspase-3/7 activation or annexin V staining to determine if the inhibitor is inducing programmed cell death. If so, this may be an unavoidable on-target effect in your cell model, or an off-target effect.
Q3: How can I address solubility issues with this compound in my cell culture medium?
A3: this compound is typically dissolved in DMSO for a stock solution[4]. When diluting into aqueous culture medium, precipitation can occur.
-
Prepare a concentrated stock solution in DMSO: A 10 mM stock solution is commonly used[5].
-
Use a serial dilution method: When preparing your working concentrations, perform serial dilutions in culture medium, vortexing or gently mixing between each dilution.
-
Avoid high final concentrations: If the inhibitor precipitates at your desired concentration, it may not be achievable in your current culture system.
-
Pre-warm the culture medium: Adding the inhibitor to pre-warmed medium can sometimes improve solubility.
-
Sonication: Gentle sonication of the diluted inhibitor in the medium can help dissolve any precipitates[4]. However, be cautious as prolonged sonication may degrade the compound.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be highly selective and does not inhibit L-PGDS, mPGES, COX-1, COX-2, or 5-LOX, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations[3]. A comprehensive off-target profile for this compound is not publicly available. If you suspect off-target effects are contributing to toxicity, using the lowest effective concentration is the best mitigation strategy.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Inhibitor Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a 10 mM DMSO stock. Also, prepare a 2X solvent control (containing the same final concentration of DMSO as the highest inhibitor concentration) and a media-only control.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X inhibitor dilutions, solvent control, or media-only control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting.
-
Absorbance Reading: Incubate the plate overnight at 37°C in a humidified incubator. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Apoptosis Induction by this compound using Caspase-3/7 Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well white or black clear-bottom plates
-
Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a plate compatible with luminescence or fluorescence. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Reagent Addition: Equilibrate the plate and the caspase-3/7 assay reagent to room temperature. Add the assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30 minutes to 1 hour), protected from light.
-
Signal Measurement: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to a cell viability assay performed in parallel (e.g., using a multiplexed viability reagent) to account for differences in cell number. Express the results as fold-change in caspase activity relative to the solvent control.
Visualizations
Caption: HPGDS signaling pathway and the point of intervention for this compound.
Caption: Workflow for assessing and minimizing this compound toxicity in cell culture.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PGE Synthase | TargetMol [targetmol.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
How to improve HPGDS inhibitor 1 bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of HPGDS inhibitor 1.
I. Understanding Bioavailability of HPGDS Inhibitors
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses. HPGDS inhibitors are therefore promising therapeutic agents. However, like many small molecule drugs, their efficacy can be limited by poor oral bioavailability.
Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged. For HPGDS inhibitors, low bioavailability can stem from several factors:
-
Poor Aqueous Solubility: Many inhibitors are lipophilic molecules with low solubility in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized by enzymes like cytochrome P450s before reaching the rest of the body.
-
P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein present in the intestinal lining that can actively pump the drug back into the gut lumen, reducing its net absorption.
While some HPGDS inhibitors have demonstrated good oral bioavailability (e.g., 76% in rats for one compound), others have shown more limited absorption (e.g., 20% for a precursor compound), highlighting the need for optimization strategies.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low bioavailability of my HPGDS inhibitor?
A1: The most common reasons for low bioavailability of small molecule inhibitors like this compound are poor aqueous solubility, significant first-pass metabolism in the liver and gut wall, and efflux by transporters such as P-glycoprotein (P-gp).
Q2: How can I determine if my HPGDS inhibitor is a substrate for P-glycoprotein?
A2: You can use in vitro models, such as Caco-2 cell permeability assays. A higher efflux ratio (basal-to-apical permeability compared to apical-to-basal permeability) suggests that your compound is a P-gp substrate. Co-administration with a known P-gp inhibitor, like verapamil, should reduce this efflux ratio.
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous form, which has higher solubility than the crystalline form.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to improve solubilization and absorption.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to increase its solubility in water.
Q4: Can altering the chemical structure of the HPGDS inhibitor improve its bioavailability?
A4: Yes, medicinal chemistry approaches can be used. This can involve modifying the molecule to improve its solubility or metabolic stability. For instance, adding polar functional groups can increase aqueous solubility. However, these changes must be carefully balanced to maintain the inhibitor's potency and selectivity for HPGDS.
III. Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to improve the bioavailability of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable oral exposure in animal studies. | Poor aqueous solubility leading to incomplete dissolution. | 1. Reduce the particle size of the drug substance through micronization or nanomilling. 2. Formulate the inhibitor as a solid dispersion or in a lipid-based delivery system. |
| High in vitro permeability but low in vivo absorption. | The inhibitor is likely a substrate for efflux transporters like P-glycoprotein. | 1. Co-administer the inhibitor with a P-gp inhibitor in your animal model to confirm P-gp involvement. 2. Consider formulating with excipients that have P-gp inhibitory activity, such as Kolliphor TPGS. |
| Significant difference between oral and intravenous pharmacokinetics. | High first-pass metabolism in the liver. | 1. Conduct in vitro metabolism studies using liver microsomes to identify the metabolizing enzymes. 2. If metabolism is extensive, consider alternative routes of administration (e.g., subcutaneous) for preclinical studies to separate absorption from metabolism issues. |
| **Pre |
HPGDS inhibitor 1 inconsistent results in cellular assays
Welcome to the technical support center for HPGDS inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during cellular assays with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in the IC50 value of this compound between enzymatic and cellular assays?
A1: It is common to observe a rightward shift in potency when moving from a purified enzyme assay to a cell-based assay. For this compound, the IC50 value is approximately 0.6-0.7 nM in enzymatic assays, while it is around 32-35 nM in cellular assays.[1][2][3][4] This discrepancy can be attributed to several factors present in a cellular environment that are absent in a purified enzyme system, including:
-
Cellular uptake and efflux: The inhibitor must cross the cell membrane to reach its cytosolic target, HPGDS. Cell membrane permeability and active efflux by transporters can limit the intracellular concentration of the inhibitor.[5]
-
Protein binding: The inhibitor can bind to intracellular proteins or proteins present in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to inhibit HPGDS.
-
Inhibitor metabolism: Cells can metabolize the inhibitor, converting it into less active or inactive forms.
-
Stability in culture medium: The inhibitor's stability in the aqueous environment of the cell culture medium over the course of the experiment can affect its effective concentration.
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: The human megakaryoblastic leukemia cell line MEG-01 and the human chronic myelogenous leukemia cell line KU812 are commonly used to assess the cellular activity of this compound.[2][4][6] These cell lines endogenously express HPGDS and produce detectable levels of prostaglandin D2 (PGD2).
Q3: Can this compound affect other prostaglandin pathways?
A3: this compound is highly selective for hematopoietic prostaglandin D synthase (HPGDS). It does not significantly inhibit other enzymes in the prostaglandin synthesis pathway, such as L-PGDS, mPGES, COX-1, or COX-2, at concentrations where it effectively inhibits HPGDS.[2]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Results in Cellular Assays
Problem 1: Higher than expected IC50 value or weak inhibition.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | Optimize cell seeding density. High cell density can increase the metabolic activity and potentially the degradation of the inhibitor. Conversely, very low cell density may not produce a robust enough signal. Perform a cell titration experiment to determine the optimal density for your assay. |
| Serum Protein Binding | Reduce the concentration of fetal bovine serum (FBS) in your cell culture medium during the inhibitor treatment period. If possible, perform the assay in serum-free medium. If serum is required for cell viability, conduct a serum concentration optimization experiment (e.g., 1%, 2%, 5% FBS) to assess its impact on inhibitor potency. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Cellular Efflux | While previously explored without definitive success for similar compounds, consider the possibility of active efflux.[5] If available, test the inhibitor's potency in the presence of broad-spectrum efflux pump inhibitors. |
| High Endogenous HPGDS Expression | Quantify the relative expression level of HPGDS in your cell line. Very high levels of the target enzyme may require higher concentrations of the inhibitor to achieve significant inhibition. |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and use appropriate techniques to avoid introducing bubbles and to ensure even cell distribution across the plate. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or culture medium. |
| Inhibitor Precipitation | Visually inspect the inhibitor dilutions for any signs of precipitation, especially at higher concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. |
| PGD2 Measurement Variability | If using an ELISA for PGD2 detection, ensure proper mixing of reagents, adherence to incubation times and temperatures, and thorough washing steps. Refer to the ELISA kit's troubleshooting guide for specific issues.[5][7][8] |
| Variable HPGDS Enzyme Levels | HPGDS protein can be degraded via the ubiquitin-proteasome system in response to increased intracellular calcium.[6] Ensure consistent cell handling and avoid treatments that could inadvertently alter intracellular calcium levels, unless it is an intentional part of the experimental design. |
Quantitative Data Summary
| Parameter | This compound | Reference Compound (TFC-007) |
| Enzymatic IC50 | 0.6 - 0.7 nM[1][2][3][4] | 71 nM[6] |
| Cellular IC50 (MEG-01) | 35 nM[2] | - |
| Cellular IC50 (General) | 32 nM[2] | - |
Experimental Protocols
Protocol 1: Cellular Assay for HPGDS Inhibition in MEG-01 Cells
-
Cell Culture: Culture MEG-01 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed MEG-01 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should not exceed 0.5%.
-
Inhibitor Treatment: Add the desired concentrations of this compound or vehicle control to the cells.
-
Stimulation (Optional but Recommended): To enhance PGD2 production, cells can be stimulated. A common method is to use a calcium ionophore like A23187. The optimal concentration and incubation time for stimulation should be determined empirically.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 6, 12, or 24 hours). This should be optimized for your specific experimental setup.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.
-
PGD2 Measurement: Quantify the concentration of PGD2 in the cell culture supernatant using a commercially available PGD2 ELISA kit or by LC-MS/MS.[1][5]
Protocol 2: PGD2 Measurement by ELISA
-
Sample Preparation: Dilute the collected cell culture supernatants in the assay buffer provided with the ELISA kit to ensure the PGD2 concentrations fall within the standard curve range.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific PGD2 ELISA kit being used. This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the PGD2 concentration in the samples by interpolating from the standard curve.
Visualizations
Signaling Pathway
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing this compound in a cellular assay.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting inconsistent results with this compound.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IgE-anti-IgE-induced prostaglandin D2 release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
Preventing HPGDS inhibitor 1 precipitation in media
Welcome to the technical support center for HPGDS Inhibator 1. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of HPGDS Inhibitor 1 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] It is an important tool for studying the role of PGD2 in various physiological and pathological processes, including allergic inflammation.[4][5]
Summary of Key Properties:
| Property | Value | Reference |
| Molecular Formula | C19H19F4N3O | [2][6] |
| Molecular Weight | 381.37 g/mol | [2][6] |
| IC50 (Enzyme Assay) | 0.6 nM - 0.7 nM | [1][2] |
| IC50 (Cellular Assay) | 32 nM | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2][6] |
Q2: My this compound is precipitating after dilution in my aqueous experimental media. Why is this happening?
This is a common issue encountered with many small molecule inhibitors, which are often lipophilic (fat-soluble) and have low aqueous solubility.[2] When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the inhibitor's solubility can be exceeded, leading to precipitation. Several factors can contribute to this, including the final concentration of the inhibitor, the percentage of the organic solvent in the final solution, the pH and composition of the media, and the temperature.[7][8]
Q3: How can I prevent this compound from precipitating in my experiments?
Several strategies can be employed to prevent precipitation:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible while ensuring the inhibitor remains in solution. It is generally recommended to keep the final DMSO concentration below 0.5% in most cell-based assays to avoid solvent-induced toxicity.
-
Stepwise Dilution: Instead of diluting the stock solution directly into the final volume of media, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Sonication: If precipitation is observed after dilution, sonication can often help to redissolve the compound.[2]
-
Use of Surfactants or Pluronics: In some cases, the addition of a small amount of a biocompatible surfactant, such as Pluronic F-68, can help to increase the solubility of hydrophobic compounds in aqueous media.
-
Warm the Media: Gently warming the experimental media to 37°C before adding the inhibitor can sometimes improve solubility. However, be cautious about the temperature stability of the inhibitor and other components in your media.
Troubleshooting Guide
Problem: Precipitate observed in the media immediately after adding this compound.
| Possible Cause | Troubleshooting Step |
| Final inhibitor concentration is too high. | Lower the final concentration of this compound in your experiment. |
| Rapid change in solvent environment. | Prepare an intermediate dilution of the inhibitor in media containing a higher percentage of the organic solvent before transferring it to the final experimental well. |
| Insufficient mixing. | After adding the inhibitor, mix the solution gently but thoroughly by pipetting up and down or by gentle agitation. |
| Low temperature of the media. | Ensure your media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the inhibitor. |
Problem: Media appears cloudy or contains a precipitate after incubation.
| Possible Cause | Troubleshooting Step |
| Inhibitor is coming out of solution over time. | Consider reducing the incubation time if experimentally feasible. Alternatively, try including a low concentration of a solubilizing agent like a biocompatible surfactant. |
| Interaction with media components. | Some components of complex media, such as certain proteins or high concentrations of salts, can reduce the solubility of small molecules. If possible, try a simpler buffer system for your experiment to see if the problem persists. |
| pH shift in the media. | Ensure the pH of your media is stable throughout the experiment, as changes in pH can affect the solubility of ionizable compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 55 mg/mL).[2][6]
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Dilution of this compound into Aqueous Media
-
Objective: To dilute the this compound stock solution into experimental media while minimizing precipitation.
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed experimental media (e.g., cell culture medium or buffer)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your experimental media. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first prepare a 100 µM intermediate dilution in media, and then dilute this further to 1 µM.
-
When adding the inhibitor to the media, add it dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, try sonicating the solution for a few minutes.
-
Visualizations
Signaling Pathway
Caption: The HPGDS signaling pathway, illustrating the inhibition of PGD2 production by this compound.
Experimental Workflow
Caption: A troubleshooting workflow for preventing this compound precipitation during experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PGE Synthase | TargetMol [targetmol.com]
- 3. This compound | Prostaglandin D Synthase (hematopoietic-type) Inhibitor I | PG Synthase | Ambeed.com [ambeed.com]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPGDS-inhibitor-1 - LKT Labs [lktlabs.com]
- 7. ijnrd.org [ijnrd.org]
- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
HPGDS inhibitor 1 batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPGDS inhibitor 1. It addresses common issues, with a focus on batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS). HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses.[1][2] By inhibiting HPGDS, this compound blocks the production of PGD2, thereby reducing its downstream effects such as vasodilation, bronchoconstriction, and the infiltration of eosinophils and lymphocytes.[1]
Q2: I'm observing a different IC50 value for this compound than what is reported in the literature. Is there a problem with my batch?
Discrepancies in IC50 values can arise from several factors and do not necessarily indicate a faulty batch of the inhibitor.[3] Here are some common reasons for variability:
-
Assay Format: The IC50 value is highly dependent on the experimental conditions. A cell-free enzymatic assay will often yield a lower IC50 than a cell-based assay, where factors like cell permeability, metabolism, and off-target effects can influence the apparent potency.[3][4]
-
Experimental Parameters: Variations in substrate concentration, enzyme concentration, incubation time, and the specific cell line used can all impact the measured IC50.[3]
-
Batch-to-Batch Variability: While reputable suppliers perform quality control, minor variations in purity or the presence of isomers between batches can occur. It is always recommended to validate each new batch in your specific assay system.
Q3: My this compound is difficult to dissolve. What is the recommended procedure?
Solubility issues are a common challenge with small molecule inhibitors. For this compound, it is typically recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3] For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to do so gradually while vortexing to avoid precipitation. If solubility issues persist, gentle warming (e.g., to 37°C) or brief sonication may help.[3] However, prolonged or high-intensity sonication should be avoided as it could potentially affect the compound's structure.[3]
Q4: How should I store this compound to ensure its stability?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored correctly, the solid compound is generally stable for at least a year.
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent results between different batches of this compound can be a significant source of experimental irreproducibility. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: A new batch of this compound shows significantly lower potency in my experiments compared to the previous batch.
| Step | Action | Rationale | Potential Solution |
| 1. Quality Control (QC) Verification | Perform analytical chemistry checks on the new batch. | To confirm the identity, purity, and concentration of the inhibitor. | If purity is low or identity is incorrect, contact the supplier for a replacement. |
| * HPLC/UPLC: Assess purity and detect impurities. | |||
| * LC-MS: Confirm the molecular weight. | |||
| * ¹H NMR: Verify the chemical structure. | |||
| 2. Functional Re-validation | Test the new batch alongside a trusted previous batch (if available) in a standardized assay. | To directly compare the biological activity of the batches under identical conditions. | If the new batch is consistently less potent, it may have reduced intrinsic activity. Contact the supplier. |
| * Enzymatic Assay: Determine the IC50 against purified HPGDS. | |||
| * Cell-Based Assay: Measure the inhibition of PGD2 production in a relevant cell line. | |||
| 3. Solubility Assessment | Visually inspect the inhibitor in your assay buffer or media for any precipitation. | Poor solubility can lead to a lower effective concentration of the inhibitor. | Optimize the solvent concentration or use gentle warming/sonication to aid dissolution. |
| 4. Protocol Review | Carefully review your experimental protocol for any recent changes or deviations. | Inconsistencies in experimental execution can be mistaken for batch variability. | Ensure all experimental parameters are standardized and consistent. |
Data Presentation
Table 1: Reported Potency of this compound
| Assay Type | Target | Species | IC50 | Reference |
| Enzymatic Assay | HPGDS | Human | 0.6 nM | [2] |
| Cellular Assay | HPGDS | Human | 32 nM | [2] |
| Enzymatic Assay | HPGDS | Rat | 0.5 - 2.3 nM | [1] |
| Enzymatic Assay | HPGDS | Dog | 0.5 - 2.3 nM | [1] |
| Enzymatic Assay | HPGDS | Sheep | 0.5 - 2.3 nM | [1] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches
1.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The specific column and mobile phase conditions may need to be optimized.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Inject 10 µL onto the column.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.
-
1.2 Nuclear Magnetic Resonance (¹H NMR) for Structural Verification
This protocol outlines the general steps for confirming the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Procedure:
-
Dissolve 1-5 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Compare the resulting spectrum to a reference spectrum for this compound to ensure all expected peaks are present and have the correct chemical shifts and splitting patterns.
-
Protocol 2: HPGDS Enzymatic Assay (Fluorescence Polarization)
This protocol is based on a competitive binding fluorescence polarization (FP) assay, which is a common method for screening HPGDS inhibitors.[2][5][6][7]
-
Principle: A fluorescently labeled probe that binds to the HPGDS active site is used. When bound to the larger enzyme, the probe's rotation is slowed, resulting in high fluorescence polarization. An unlabeled inhibitor will compete with the probe for binding, and when the probe is displaced, it tumbles more freely, leading to a decrease in fluorescence polarization.[2][5][6][7]
-
Materials:
-
Recombinant human HPGDS enzyme.
-
Fluorescently labeled HPGDS probe (e.g., a fluorescein-conjugated HPGDS inhibitor).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM GSH).
-
This compound (test compound).
-
Positive control inhibitor (e.g., HQL-79).
-
Black, low-volume 384-well microplate.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.
-
In the microplate, add the diluted inhibitor or control.
-
Add the fluorescent probe to all wells at a fixed final concentration (typically in the low nanomolar range).
-
Initiate the reaction by adding the HPGDS enzyme to all wells at a fixed final concentration.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Assay for HPGDS Inhibition (PGD2 Measurement by ELISA)
This protocol describes a method to assess the functional activity of this compound in a cellular context by measuring the inhibition of PGD2 production.
-
Principle: Cells that endogenously express HPGDS (e.g., mast cells or certain immune cell lines) are stimulated to produce PGD2. The ability of this compound to block this production is quantified by measuring the amount of PGD2 released into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Cell line expressing HPGDS (e.g., KU812, RBL-2H3).
-
Complete cell culture medium.
-
Stimulant (e.g., Lipopolysaccharide (LPS), or IgE and antigen for mast cells).
-
This compound.
-
PGD2 ELISA kit.
-
96-well cell culture plate.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Add the stimulant to the wells to induce PGD2 production.
-
Incubate for the appropriate time for PGD2 release (e.g., 4-24 hours, depending on the cell type and stimulant).
-
Carefully collect the cell culture supernatant from each well.
-
Measure the PGD2 concentration in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[3][8][9]
-
Calculate the percent inhibition of PGD2 production for each inhibitor concentration and determine the IC50 value.
-
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - Applications - CAT N°: 600007 [bertin-bioreagent.com]
- 3. cdn.gentaur.com [cdn.gentaur.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - 384 Well | Gentaur Pharma [gentaur.labm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Various Species PGD2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 9. file.elabscience.com [file.elabscience.com]
Validation & Comparative
HPGDS Inhibitor 1: A Comprehensive Guide to its Selectivity for HPGDS over L-PGDS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of HPGDS inhibitor 1 against its primary target, Hematopoietic Prostaglandin D Synthase (HPGDS), and the closely related Lipocalin-Prostaglandin D Synthase (L-PGDS). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to support the validation of this compound's selectivity.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory potency of this compound was evaluated against both HPGDS and L-PGDS. The results, summarized in the table below, clearly demonstrate the high selectivity of the inhibitor for HPGDS.
| Target Enzyme | Inhibitor | IC50 (Enzyme Assay) | IC50 (Cellular Assay) |
| HPGDS | This compound | 0.6 nM[1][2] | 32 nM[1][2] |
| L-PGDS | This compound | > 10,000 nM[3] | Not Reported |
IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the selectivity of this compound.
In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of purified HPGDS and L-PGDS in the presence of varying concentrations of the inhibitor.
Principle: The conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2) by HPGDS or L-PGDS is monitored. The rate of this reaction can be determined by various methods, including spectrophotometry, by measuring the appearance of a product or the disappearance of a substrate.
Materials:
-
Purified recombinant human HPGDS and L-PGDS enzymes
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)
-
Glutathione (GSH) for HPGDS assay
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the assay buffer and the respective enzyme (HPGDS or L-PGDS). For HPGDS, glutathione is included as a cofactor.
-
This compound is added to the reaction mixture at a range of concentrations. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the substrate, PGH2.
-
The change in absorbance is monitored over time at a specific wavelength to determine the reaction rate.
-
The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular PGD2 Production Assay (ELISA)
This assay measures the ability of this compound to block the production of PGD2 in a cellular context, which provides a more physiologically relevant assessment of inhibitor potency.
Principle: Cells that endogenously express HPGDS (e.g., mast cells or specific cell lines) are stimulated to produce PGD2. The amount of PGD2 released into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line expressing HPGDS (e.g., mast cells)
-
This compound
-
Cell culture medium and supplements
-
Stimulant to induce PGD2 production (e.g., calcium ionophore, antigen)
-
PGD2 ELISA kit
-
Microplate reader
Procedure:
-
Cells are seeded in a multi-well plate and cultured until they reach the desired confluency.
-
The cells are pre-incubated with various concentrations of this compound for a specified period.
-
PGD2 production is stimulated by adding a suitable agonist to the cell culture medium.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of PGD2 in the supernatant is quantified using a commercial PGD2 ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined by plotting the percentage of PGD2 inhibition against the inhibitor concentration.
Visualizing the Science
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: PGD2 Synthesis and Inhibition Pathway.
Caption: Inhibitor Selectivity Workflow.
References
A Comparative Guide to HPGDS Inhibitors: HPGDS Inhibitor 1 vs. HQL-79
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of hematopoietic prostaglandin D synthase (HPGDS): HPGDS Inhibitor 1 and HQL-79. The information presented herein is collated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic responses such as asthma and allergic rhinitis. Inhibition of HPGDS presents a promising therapeutic strategy for a variety of inflammatory and allergic diseases. This guide focuses on a comparative analysis of two widely studied HPGDS inhibitors, this compound and HQL-79, highlighting their respective efficacy, selectivity, and mechanisms of action based on available preclinical data.
Mechanism of Action
Both this compound and HQL-79 target the HPGDS enzyme, which catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. By inhibiting this step in the arachidonic acid cascade, these compounds effectively reduce the production of PGD2, thereby mitigating its pro-inflammatory effects.
Comparative Efficacy
In Vitro Potency
This compound demonstrates significantly higher potency in enzymatic and cellular assays compared to HQL-79.
| Parameter | This compound | HQL-79 | Reference |
| Enzymatic IC50 | 0.6 - 0.7 nM | 6 µM | [1][2][3] |
| Cellular IC50 | 32 nM | ~100 µM (in rat mastocytoma cells) | [1][4] |
| Binding Affinity (Kd) | Not Reported | 0.8 µM | [3] |
| Inhibition Constant (Ki) | Not Reported | 3 µM (non-competitive vs. GSH), 5 µM (competitive vs. PGH2) | [4] |
In Vivo Efficacy
In vivo studies have been conducted in different animal models, precluding a direct comparison of potency. Both inhibitors have demonstrated efficacy in models of allergic inflammation.
| Animal Model | Compound | Dosing | Key Findings | Reference |
| Sheep Model of Asthma | This compound | 1 mg/mL (aerosol) | Reduced antigen-induced airway responses. | [1] |
| Mouse Model of Airway Inflammation | HQL-79 | 30 mg/kg (oral) | Ameliorated airway inflammation and inhibited antigen-induced PGD2 production. | [5] |
| Mouse Model of Muscular Necrosis | HQL-79 | 30 mg/kg/day (oral) | Significantly reduced necrotic muscle volume. | [6] |
Selectivity and Safety Profile
Both inhibitors exhibit good selectivity for HPGDS over other enzymes in the prostaglandin synthesis pathway.
-
This compound: Shows no significant inhibition of human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX.[1]
-
HQL-79: Does not significantly affect COX-1, COX-2, m-PGES, or L-PGDS.[3] It is also reported to possess antihistaminic and anti-5-HT (serotonin) effects, which may contribute to its overall anti-allergic profile.[7]
Detailed toxicology and safety data for both compounds are not extensively available in the public literature.
Detailed Experimental Protocols
HPGDS Enzymatic Inhibition Assay (Representative Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HPGDS.
References
- 1. This compound | PGE Synthase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPGDS Inhibitor 1 and TFC-007 for Researchers
In the landscape of inflammatory and allergic disease research, the inhibition of hematopoietic prostaglandin D synthase (HPGDS) has emerged as a promising therapeutic strategy. This enzyme is a key player in the production of prostaglandin D2 (PGD2), a potent mediator of allergic responses. Among the chemical tools available to probe this pathway, HPGDS inhibitor 1 and TFC-007 are two notable small molecules. This guide provides a comprehensive comparison of their reported activities, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Metrics
A summary of the in vitro potency and pharmacokinetic parameters for this compound and TFC-007 is presented below. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are not publicly available.
| Parameter | This compound | TFC-007 |
| Enzyme Inhibition (IC50) | 0.6 nM[1] | 83 nM[2] |
| Cellular Activity (IC50) | 32 nM[1] | Not Reported |
| Selectivity | Selective over L-PGDS, mPGES, COX-1, COX-2, 5-LOX[1] | Selective over COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, mPGES-1 |
| Bioavailability (Rat) | 76%[1][3] | Not Reported |
| Half-life (T1/2) (Rat) | 4.1 hours[1] | Not Reported |
In Vitro Activity: A Potency Showdown
This compound demonstrates sub-nanomolar potency in enzymatic assays, with a reported IC50 of 0.6 nM.[1] In a cellular context, it maintains respectable activity with an IC50 of 32 nM.[1] This suggests excellent translation from enzyme inhibition to a cellular environment.
TFC-007 , on the other hand, is reported to have an enzymatic IC50 of 83 nM. While less potent than this compound at the enzymatic level, it is still a highly effective inhibitor. Cellular activity data for TFC-007 is not as readily available in the public domain.
In Vivo Efficacy: Preclinical Models
Both inhibitors have demonstrated efficacy in animal models of allergic inflammation, although in different species and disease contexts, making a direct comparison of their in vivo potency challenging.
-
This compound: Has shown efficacy in a sheep model of asthma.[1][3]
-
TFC-007: Has been shown to be effective in a guinea pig model of allergic rhinitis and a mouse model of Duchenne muscular dystrophy.
A Look at the HPGDS Signaling Pathway
To understand the mechanism of action of these inhibitors, it is crucial to visualize the biochemical cascade they modulate. Hematopoietic prostaglandin D synthase (HPGDS) catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 then exerts its biological effects by binding to its receptors, DP1 and CRTH2, on various immune cells, leading to the characteristic inflammatory responses seen in allergic diseases.
Experimental Methodologies
For researchers looking to replicate or build upon the findings cited in this guide, the following sections detail the typical experimental protocols used to assess the activity of HPGDS inhibitors.
HPGDS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HPGDS.
Protocol Outline:
-
Reagent Preparation: Recombinant HPGDS enzyme, the substrate PGH2, and the cofactor glutathione are prepared in a suitable buffer.
-
Inhibitor Preparation: this compound and TFC-007 are serially diluted to a range of concentrations.
-
Incubation: The HPGDS enzyme is pre-incubated with the inhibitors for a defined period.
-
Reaction Initiation: The enzymatic reaction is started by the addition of PGH2.
-
Reaction Quenching: After a specific time, the reaction is stopped.
-
PGD2 Quantification: The amount of PGD2 produced is measured using a sensitive analytical method such as LC-MS/MS or a specific ELISA kit.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGD2 production is determined.
Cellular PGD2 Production Assay
This assay assesses the ability of an inhibitor to block PGD2 production in a cellular context, providing a more physiologically relevant measure of potency.
Protocol Outline:
-
Cell Culture: An appropriate cell line that endogenously expresses HPGDS (e.g., mast cells or the human basophilic KU812 cell line) is cultured and seeded in multi-well plates.
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound or TFC-007.
-
Cell Stimulation: PGD2 production is induced by stimulating the cells, for example, with a calcium ionophore like A23187.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
PGD2 Quantification: The concentration of PGD2 in the supernatant is determined, typically by ELISA or LC-MS/MS.
-
IC50 Calculation: The inhibitor concentration that results in a 50% reduction in PGD2 levels is calculated.
Conclusion
Both this compound and TFC-007 are valuable tools for studying the role of HPGDS in health and disease. This compound exhibits superior potency in both enzymatic and cellular assays based on the currently available data. However, the choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired potency, the experimental system (in vitro vs. in vivo), and the specific disease model being investigated. Researchers are encouraged to carefully consider the differing experimental contexts of the cited data when making their selection.
References
HPGDS Inhibitor 1: A Comparative Analysis of Selectivity Against COX-1 and COX-2
For researchers and professionals in drug development, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides a detailed comparison of HPGDS inhibitor 1, a potent and orally active inhibitor of hematopoietic prostaglandin D synthase (HPGDS), with a focus on its selectivity against the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Experimental data, detailed protocols, and pathway diagrams are presented to offer a comprehensive understanding of its pharmacological profile.
High Selectivity of this compound
This compound demonstrates exceptional selectivity for HPGDS, with no significant inhibition of COX-1 or COX-2. This is a crucial characteristic, as off-target inhibition of COX enzymes can lead to undesirable side effects. Non-steroidal anti-inflammatory drugs (NSAIDs), for example, achieve their therapeutic effect by inhibiting COX enzymes, but this can also lead to gastrointestinal and cardiovascular complications. The high selectivity of this compound suggests a more targeted therapeutic action with a potentially favorable safety profile.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against its primary target and its lack of activity against COX-1 and COX-2 are summarized in the table below. The data clearly illustrates the compound's high degree of selectivity.
| Target Enzyme | IC50 (nM) | Reference |
| HPGDS | 0.6 (enzymatic assay), 32 (cellular assay) | |
| COX-1 | > 10,000 | |
| COX-2 | > 10,000 |
Table 1: Comparative Inhibitory Activity of this compound. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower inhibitory potency.
Prostaglandin Biosynthesis Pathway
To understand the significance of this compound's selectivity, it is essential to consider the roles of HPGDS, COX-1, and COX-2 in the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by COX-1 and COX-2. PGH2 serves as a common precursor for various prostaglandins, including Prostaglandin D2 (PGD2), which is synthesized by HPGDS.
Figure 1: Prostaglandin Biosynthesis Pathway. This diagram illustrates the enzymatic cascade leading to the production of various prostaglandins. This compound specifically targets HPGDS, preventing the synthesis of PGD2 without affecting the production of other prostaglandins mediated by COX-1 and COX-2.
Experimental Protocols
The determination of a compound's selectivity is reliant on robust and well-defined experimental protocols. Below is a representative methodology for assessing the inhibitory activity of a test compound against COX-1 and COX-2.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the in vitro potency of a test compound to inhibit purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate concentration in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 10 minutes) at the controlled temperature.
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal intensity is proportional to the amount of prostaglandin produced.
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Figure 2: Experimental Workflow for COX Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 value of an inhibitor against COX enzymes.
Conclusion
Confirming On-Target Effects of HPGDS Inhibitor 1 in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HPGDS inhibitor 1 with alternative compounds and details key experimental protocols to verify its on-target efficacy in a cellular context.
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses. Inhibition of HPGDS is a promising therapeutic strategy for various inflammatory diseases. This compound is a potent and selective inhibitor of this enzyme. This guide outlines methodologies to confirm its on-target effects and compares its performance with other known HPGDS inhibitors.
Comparative Analysis of HPGDS Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other widely used inhibitors: TFC-007, HQL-79, and TAS-204. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.
| Inhibitor | Target | Assay Type | IC50 | Cell Line/Source | Reference |
| This compound | HPGDS | Enzymatic | 0.7 nM | Purified human HPGDS | [1] |
| HPGDS | Cellular | 32 nM | Not specified | [1] | |
| TFC-007 | HPGDS | Enzymatic | 83 nM | Recombinant human H-PGDS | [2][3] |
| HQL-79 | H-PGDS | Enzymatic | 6 µM | Recombinant human H-PGDS | [4] |
| HPGDS | Cellular | ~100 µM | Human megakaryocytes, Rat mastocytoma cells | [5] | |
| TAS-204 | H-PGDS | Enzymatic | 24.0 nM | Recombinant human H-PGDS | [6][7] |
Selectivity Profile of this compound:
A crucial aspect of a targeted inhibitor is its selectivity. This compound has been profiled against other key enzymes in the prostaglandin biosynthesis pathway and has demonstrated high selectivity.
| Off-Target | Assay Type | IC50 | Reference |
| L-PGDS | Cellular | > 10,000 nM | [1] |
| mPGES | Cellular | > 10,000 nM | [1] |
| COX-1 | Cellular | > 10,000 nM | [1] |
| COX-2 | Cellular | > 10,000 nM | [1] |
| 5-LOX | Cellular | > 10,000 nM | [1] |
Experimental Protocols
To validate the on-target effects of this compound, two key experiments are recommended: measurement of PGD2 production in stimulated cells and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.
Measurement of Prostaglandin D2 (PGD2) Production
This assay directly measures the functional consequence of HPGDS inhibition in a cellular context. Mast cells are a relevant cell type as they are major producers of PGD2.
Principle: Mast cells are stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) in the presence and absence of the HPGDS inhibitor. A dose-dependent decrease in PGD2 levels indicates successful target inhibition.
Detailed Protocol:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells in appropriate media.
-
Cell Stimulation:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with a calcium ionophore such as A23187 (e.g., 1 µM) for 30 minutes at 37°C to induce PGD2 release.[8][9][10]
-
-
Sample Collection: Centrifuge the plate at 500 x g for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
PGD2 Quantification:
-
Use a commercially available PGD2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, the supernatant (or standards) is added to a microplate pre-coated with a PGD2 antibody.
-
A fixed amount of HRP-conjugated PGD2 is added, which competes with the PGD2 in the sample for antibody binding.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.
-
The concentration of PGD2 in the samples is inversely proportional to the signal intensity.
-
-
Data Analysis: Calculate the concentration of PGD2 in each sample using the standard curve. Plot the PGD2 concentration against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in its thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor confirms direct engagement.[11][12][13]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 cells overexpressing HPGDS, or a cell line with high endogenous expression like KU812) in a T175 flask.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two aliquots: one treated with this compound (e.g., 10 µM) and the other with vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Thermal Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each sample using a Bradford or BCA assay.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against HPGDS.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the band intensity of each sample to the intensity of the unheated control (37°C).
-
Plot the normalized intensity against the temperature for both the vehicle- and inhibitor-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of the inhibitor indicates target engagement.
-
Visualizing the Molecular Context
To better understand the role of HPGDS in the broader biological context, the following diagrams illustrate the prostaglandin biosynthesis pathway and the experimental workflows.
Caption: Prostaglandin Biosynthesis Pathway Highlighting HPGDS.
Caption: Workflow for Measuring PGD2 Production.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFC-007 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 7. TAS-204 Datasheet DC Chemicals [dcchemicals.com]
- 8. Prostaglandin D2 release from human skin mast cells in response to ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of prostaglandin D2 by murine mast cells: importance of metabolite formation for antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of HPGDS Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitor 1 against other HPGDS inhibitors and alternative therapeutic strategies. The information is supported by experimental data from preclinical and clinical studies, with a focus on Duchenne Muscular Dystrophy (DMD) and allergic inflammation models.
Executive Summary
HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in the pathophysiology of various inflammatory conditions, including Duchenne Muscular Dystrophy (DMD) and allergic asthma. Inhibition of HPGDS presents a targeted therapeutic approach to ameliorate disease symptoms by reducing PGD2 production. This guide evaluates the in vivo performance of a representative HPGDS inhibitor, designated here as "Inhibitor 1" (exemplified by well-characterized compounds such as PK007 and HQL-79), in comparison to other inhibitors like TAS-205 and alternative treatment modalities. While preclinical studies in animal models have demonstrated promising efficacy for HPGDS inhibitors in reducing muscle damage in DMD and mitigating airway inflammation in asthma, clinical translation has faced challenges, as highlighted by the phase 3 trial results of TAS-205.
HPGDS Signaling Pathway and Therapeutic Rationale
HPGDS catalyzes the isomerization of PGH2 to PGD2. PGD2 then exerts its biological effects through binding to its receptors, primarily DP1 and CRTH2, on various immune cells. This signaling cascade contributes to the inflammatory processes seen in diseases like DMD and allergic asthma. By inhibiting HPGDS, the production of PGD2 is reduced, thereby dampening the downstream inflammatory response.
Comparative Efficacy of HPGDS Inhibitors
The following tables summarize the in vivo efficacy data for various HPGDS inhibitors in preclinical models of DMD and allergic inflammation. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
In Vivo Efficacy in Duchenne Muscular Dystrophy (mdx Mouse Model)
| Inhibitor | Dosage | Key Findings | Citation(s) |
| PK007 (Inhibitor 1) | Not specified | Two-fold greater hindlimb grip strength compared to untreated mdx mice. | [1](--INVALID-LINK--) |
| Not specified | ~20% less regenerating muscle fibers in tibialis anterior and gastrocnemius muscles. | [1](--INVALID-LINK--) | |
| Not specified | Reduced fibrosis in the tibialis anterior muscle. | [1](--INVALID-LINK--) | |
| Not specified | ~50% reduction in muscle creatine kinase activity. | [1](--INVALID-LINK--) | |
| HQL-79 | 30 mg/kg/day (oral) | Significantly decreased necrotic muscle volume. | [2](--INVALID-LINK--) |
| 30 mg/kg/day (oral) | Improved muscle strength. | [2](--INVALID-LINK--) | |
| TAS-205 | 0.01% or 0.1% in diet | Dose-dependently suppressed urinary tetranor-PGDM (a PGD2 metabolite). | [3](--INVALID-LINK--) |
| 0.1% in diet | Significantly reduced necrotic muscle fibers and recovered locomotor activity. | [3](--INVALID-LINK--) | |
| Low & High Dose (oral) | Phase 2 Clinical Trial: Showed a favorable safety profile. Less decline in 6-minute walk distance in the low-dose group compared to placebo. | [4][5] | |
| Twice daily (oral) | Phase 3 Clinical Trial: Failed to demonstrate a significant difference in the time to rise from the floor over 52 weeks (primary endpoint). The trial was discontinued. | [1][6][7] |
In Vivo Efficacy in Allergic Inflammation (Ovalbumin-Induced Asthma Model)
| Inhibitor | Dosage | Key Findings | Citation(s) |
| HQL-79 (Inhibitor 1) | 30 mg/kg (oral) | Ameliorated airway inflammation in wild-type and human HPGDS-overexpressing mice. | [8](--INVALID-LINK--) |
| Not specified | Suppressed nasal blockage, nasal airway resistance, and eosinophil infiltration in guinea pigs. | [9](--INVALID-LINK--) | |
| TFC-007 | Not specified | Suppressed nasal blockage, nasal airway resistance, and eosinophil infiltration in guinea pigs. | [9](--INVALID-LINK--) |
| TAS-204 | Not specified | Suppressed nasal blockage, nasal airway resistance, and eosinophil infiltration in guinea pigs. | [9](--INVALID-LINK--) |
Comparison with Alternative Therapies
Duchenne Muscular Dystrophy
The current standard of care for DMD primarily involves corticosteroids (e.g., prednisone, deflazacort), which have potent anti-inflammatory effects but are associated with significant long-term side effects.[2][10] Newer therapeutic strategies include exon-skipping therapies (e.g., eteplirsen, golodirsen, viltolarsen), gene therapy (delandistrogene moxeparvovec), and other small molecules like vamorolone and givinostat.[2][11] HPGDS inhibitors offer a more targeted anti-inflammatory approach compared to corticosteroids, but their clinical efficacy in DMD remains unproven, as evidenced by the TAS-205 trial.
Allergic Asthma
The mainstay of allergic asthma treatment includes inhaled corticosteroids, bronchodilators (beta-agonists), and leukotriene modifiers.[9] For severe asthma, biologic agents targeting specific inflammatory pathways (e.g., omalizumab, dupilumab) have become a standard of care.[12] HPGDS inhibitors could potentially offer an oral treatment option that specifically targets the PGD2 pathway, which is involved in both allergen- and non-allergen-dependent immune activation.[8] However, their place in the treatment landscape alongside highly effective biologics is yet to be established.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in this guide.
In Vivo Validation Workflow
Grip Strength Measurement in mdx Mice
This protocol is adapted from established standard operating procedures for preclinical testing in mdx mice.[4][6]
-
Apparatus Setup: Use a grip strength meter equipped with a grid. Ensure the force transducer is set to measure the peak force.
-
Acclimatization: Allow the mouse to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Hold the mouse by the base of its tail and gently lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws.
-
Pull the mouse back horizontally and steadily until its grip is broken.
-
The peak force is recorded by the meter.
-
Perform a series of pulls (e.g., 5 sets of 3 pulls) with a rest period of at least one minute between sets.[4]
-
-
Data Analysis: The maximal force recorded is used as the measure of grip strength. Data can be normalized to the body weight of the mouse.
Bronchoalveolar Lavage (BAL) Fluid Analysis in Mice
This protocol is a standard method for assessing airway inflammation.[1][5][13]
-
Animal Euthanasia: Euthanize the mouse using an approved method.
-
Trachea Cannulation: Surgically expose the trachea and insert a cannula.
-
Lung Lavage:
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
-
Fluid Analysis: The supernatant can be stored for analysis of cytokines, chemokines, and other inflammatory mediators by ELISA or other immunoassays.
Conclusion
HPGDS inhibitors have demonstrated significant preclinical efficacy in animal models of Duchenne Muscular Dystrophy and allergic inflammation, suggesting their potential as targeted therapeutic agents. However, the failure of TAS-205 in a phase 3 clinical trial for DMD underscores the challenges in translating promising preclinical findings to clinical success. Future research should focus on understanding the discrepancies between preclinical and clinical outcomes, potentially exploring patient stratification strategies, and further optimizing the pharmacokinetic and pharmacodynamic properties of HPGDS inhibitors. Direct, head-to-head comparative studies of different inhibitors in standardized in vivo models are also warranted to better delineate their relative efficacy and safety profiles.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. oaepublish.com [oaepublish.com]
- 3. Forelimb Grip Strength testing [protocols.io]
- 4. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. treat-nmd.org [treat-nmd.org]
- 7. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 8. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. The latest developments in synthetic approaches to Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HPGDS Inhibitors in Duchenne Muscular Dystrophy (DMD) Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. A key pathological feature of DMD is chronic inflammation, which exacerbates muscle damage. Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the inflammatory cascade, responsible for producing prostaglandin D2 (PGD2), a potent pro-inflammatory mediator. Elevated levels of HPGDS and PGD2 have been observed in the muscles of both DMD patients and animal models, suggesting that inhibiting HPGDS could be a promising therapeutic strategy. This guide provides a head-to-head comparison of the performance of various HPGDS inhibitors in preclinical DMD models, supported by experimental data.
Quantitative Data Presentation
The following table summarizes the quantitative data from studies evaluating different HPGDS inhibitors in the mdx mouse model of DMD. It is important to note that these data are compiled from separate studies and were not generated in a single head-to-head trial.
| Parameter | HPGDS Inhibitor: PK007 | HPGDS Inhibitor: HQL-79 | Standard of Care: Deflazacort (Corticosteroid) |
| Animal Model | mdx mice | mdx mice | mdx mice |
| Potency (IC50) | 0.2 µM[1] | 20 µM[1] | Not Applicable |
| Grip Strength Improvement | ~50% increase in hindlimb grip strength[1][2] | Significant increase in forelimb grip strength (180.9 ± 16.3 g/sec vs. 132.9 ± 10.7 g/sec in vehicle)[3] | Modest ~15% increase in forelimb grip strength[1] |
| Reduction in Muscle Necrosis | Significant reduction in myonecrotic area in various muscles, including a ~74% reduction in the tibialis anterior.[4] | Significantly decreased necrotic muscle volume.[3][5] | Not explicitly reported in the provided context. |
| Reduction in Muscle Fiber Regeneration | ~20% decrease in regenerating muscle fibers.[1][2] | Not explicitly reported in the provided context. | Not explicitly reported in the provided context. |
| Reduction in Fibrosis | Reduced fibrosis in the tibialis anterior muscle.[1][2] | Reduced muscle fibrosis in lower limb muscles.[1] | Not explicitly reported in the provided context. |
| Creatine Kinase (CK) Activity Reduction | ~50% reduction in muscle creatine kinase activity.[1][2] | Not explicitly reported in the provided context. | Not explicitly reported in the provided context. |
| Inflammatory Marker Reduction | Significantly reduced expression of TNF-α and IL-1β.[4] | Significantly lower mRNA levels of CD11b.[3][5] | General anti-inflammatory effects are known. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating HPGDS inhibitors in DMD models.
References
- 1. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice [mdpi.com]
- 2. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin D synthase suppresses muscular necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HPGDS Inhibitor 1 vs. PROTAC HPGDS Degraders in Preclinical Research
For researchers, scientists, and drug development professionals, the modulation of hematopoietic prostaglandin D synthase (HPGDS) presents a compelling therapeutic strategy for a range of inflammatory and allergic diseases. This guide provides an objective comparison of two distinct modalities targeting HPGDS: a conventional small molecule inhibitor, HPGDS inhibitor 1, and the emerging class of Proteolysis Targeting Chimera (PROTAC) HPGDS degraders.
This comparison will delve into their mechanisms of action, present key experimental data on their performance, and provide detailed protocols for relevant assays. The information is intended to assist researchers in making informed decisions about the most suitable approach for their preclinical studies.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between these two approaches lies in their interaction with the target protein, HPGDS.
This compound acts as a classic competitive inhibitor. It binds to the active site of the HPGDS enzyme, preventing its substrate, PGH2, from being converted into PGD2. This is an occupancy-driven mechanism, meaning the extent of inhibition is directly related to the concentration of the inhibitor at the target site.
PROTAC HPGDS Degraders operate through an event-driven mechanism. These heterobifunctional molecules are composed of a ligand that binds to HPGDS (such as TFC-007) and another ligand that recruits an E3 ubiquitin ligase (like pomalidomide for Cereblon). By bringing HPGDS and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of HPGDS, marking it for degradation by the proteasome. This results in the physical elimination of the enzyme from the cell.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative PROTAC HPGDS degraders. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different data sources.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 / DC50 | Cell Line | Reference |
| This compound | HPGDS | Enzyme Assay | 0.6 nM | - | MCE |
| This compound | HPGDS | Cellular Assay | 32 nM | - | MCE |
| TFC-007 | HPGDS | Enzyme Assay | 71 nM - 83 nM | - | [2] |
| PROTAC(H-PGDS)-1 | HPGDS | Degradation | ≥10 nM (effective conc.) | KU812 | [1] |
| PROTAC(H-PGDS)-7 | HPGDS | Degradation | 17.3 pM | KU812 | [3] |
Table 2: Selectivity Profile
| Compound | Primary Target | Off-Targets Not Inhibited | Reference |
| This compound | HPGDS | L-PGDS, mPGES, COX-1, COX-2, 5-LOX | MCE |
| TFC-007 | HPGDS | L-PGDS, mPGES, COX-1, COX-2, 5-LO, LTC4 synthase, TX synthase | Cayman Chemical |
Table 3: Pharmacokinetic Parameters (Rat)
| Compound | Bioavailability | Half-life (T1/2) | Reference |
| This compound | 76% | 4.1 hours | MCE |
| PROTAC HPGDS Degraders | Data not available in searched results | Data not available in searched results |
In Vivo Efficacy
Direct comparative in vivo efficacy data is emerging. One study reported that PROTAC(H-PGDS)-7 demonstrated a better inhibition of inflammatory cytokines than the HPGDS inhibitor TFC-007 in a Duchenne muscular dystrophy mouse model.[4] This suggests that the degradation of HPGDS may lead to a more profound and sustained biological effect compared to simple inhibition.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of HPGDS inhibitors and PROTAC degraders.
HPGDS Degradation Assay via Western Blot
This protocol is a synthesized general procedure for assessing the degradation of HPGDS in a human cell line, such as KU812.
Materials:
-
KU812 cells
-
HPGDS inhibitor or PROTAC HPGDS degrader
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HPGDS
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture KU812 cells to the desired density.
-
Treat cells with various concentrations of the HPGDS inhibitor or PROTAC degrader for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HPGDS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the extent of HPGDS degradation relative to the loading control.
-
PGD2 Production Assay
This protocol provides a general method for quantifying PGD2 levels in cell culture supernatant using either an ELISA kit or LC-MS/MS.
A. PGD2 Quantification by ELISA
Materials:
-
Cell culture supernatant from treated cells
-
Commercially available PGD2 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
After treating cells with the inhibitor or PROTAC as described above, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the PGD2 ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of PGD2 in the samples by comparing their absorbance to the standard curve.
-
B. PGD2 Quantification by LC-MS/MS
This method offers higher specificity and sensitivity compared to ELISA.
Materials:
-
Cell culture supernatant
-
Internal standard (e.g., d4-PGD2)
-
Citric acid and BHT (antioxidant)
-
Extraction solvent (e.g., hexane/ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 500 µL of cell culture supernatant, add the internal standard (e.g., 20 µL of 100 ng/mL d4-PGD2).[2]
-
Add citric acid and BHT to prevent degradation.[2]
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., 2 mL of hexane/ethyl acetate, 1:1 v/v).[2]
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[2]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate PGD2 from other components using a suitable HPLC column and gradient.
-
Detect and quantify PGD2 and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGD2.
-
Calculate the concentration of PGD2 in the samples based on the peak area ratio of the analyte to the internal standard.
-
Conclusion
Both this compound and PROTAC HPGDS degraders offer effective means of targeting HPGDS and reducing PGD2 production. The choice between the two will depend on the specific research question and desired outcome.
-
This compound provides a well-established, occupancy-driven mechanism of action with good oral bioavailability. It is a suitable tool for studies requiring rapid and reversible inhibition of HPGDS enzymatic activity.
-
PROTAC HPGDS Degraders represent a newer modality with a distinct, event-driven mechanism that leads to the elimination of the target protein. This can result in a more potent and sustained downstream effect, even after the compound has been cleared. The picomolar potency of compounds like PROTAC(H-PGDS)-7 is particularly noteworthy. While in vivo pharmacokinetic data is still emerging, the potential for long-lasting effects could translate to less frequent dosing in therapeutic applications.
For researchers investigating the consequences of complete and sustained loss of HPGDS function, PROTAC degraders offer a powerful tool that goes beyond what can be achieved with traditional inhibitors. As research in this area continues, a clearer picture of the relative advantages of each approach in various preclinical models will undoubtedly emerge.
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for HPGDS Inhibitor 1
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of HPGDS inhibitor 1, a potent and selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and to minimize risks associated with the handling of this research compound.
Hazard Identification and Safety Precautions
This compound is a research chemical with a limited but emerging safety profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
Due to its potent biological activity, it is prudent to handle this compound as a hazardous compound. Engineering controls, such as the use of a chemical fume hood, are highly recommended to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the frontline defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile, powder-free, double-gloving recommended | Protects against skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye contact from splashes or airborne particles. |
| Lab Coat | Full-length, with buttoned cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of airborne particles. |
Chemical and Physical Properties
Understanding the physical characteristics of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉F₄N₃O | [1][2] |
| Molecular Weight | 381.37 g/mol | [1][2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage Temperature | -20°C | [1][2] |
Safe Handling and Storage Workflow
The following workflow outlines the essential steps for the safe handling of this compound from receipt to storage.
Caption: A workflow diagram for the safe handling of this compound.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.
Immediate Actions:
-
Alert others in the immediate area.
-
Evacuate the contaminated area if the spill is large or if you are unsure of the hazard.
-
If you have come into contact with the compound, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
The following flowchart details the steps for cleaning up a small, manageable spill. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Caption: A decision flowchart for responding to an this compound spill.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Procedure:
-
Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Contact EHS: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and EHS office for additional information and clarification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
